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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: (R)-3-Hydroxy-2-methylpropanoate (CAS 72657-23-9) in Asymmetric Synthesis and Drug Development

Executive Summary (R)-3-hydroxy-2-methylpropanoate (CAS 72657-23-9), universally known in the synthetic chemistry community as the [1], is a privileged chiral building block (chiron). By providing a pre-installed stereoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-3-hydroxy-2-methylpropanoate (CAS 72657-23-9), universally known in the synthetic chemistry community as the [1], is a privileged chiral building block (chiron). By providing a pre-installed stereocenter and two highly differentiable oxygenated termini, it serves as an indispensable starting material for the total synthesis of complex polyketide natural products, macrolides, and promising chemotherapeutic agents[2]. This guide details the physicochemical profiling, catalytic synthesis, and integration workflows of this critical compound.

Physicochemical Profiling & Structural Logic

Understanding the physical properties of the Roche ester is critical for handling and reaction design. Because it is a liquid at room temperature, its optical purity cannot be easily upgraded via standard recrystallization techniques[3]. Consequently, the catalytic methods used to synthesize it must exhibit exceptionally high enantioselectivity from the outset.

Table 1: Physicochemical Properties of (R)-Roche Ester

PropertyValue
CAS Number 72657-23-9[1]
Molecular Formula C5H10O3[1]
Molecular Weight 118.13 g/mol [2]
Boiling Point 76–77 °C at 12 mmHg
Density 1.066 g/mL at 25 °C
Optical Rotation [α]²⁰D −26° (c = 4 in methanol)

Causality in Structural Logic: The synthetic utility of the Roche ester lies in its desymmetrized nature. The primary hydroxyl group can be selectively protected (e.g., with bulky silyl ethers), leaving the methyl ester available for controlled reduction to an aldehyde. This unidirectional reactivity is the cornerstone of iterative polyketide chain extension, preventing unwanted side reactions such as spontaneous lactonization.

Catalytic Asymmetric Synthesis

While historically sourced from the chiral pool, modern industrial and academic demands rely on the asymmetric hydrogenation of prochiral precursors like methyl 2-hydroxymethylacrylate[3].

Causality of Experimental Choices: Using Rh-INDOLPHOS or Ru-SYNPHOS catalysts under high hydrogen pressure ensures that the hydrogenation proceeds with >98% enantiomeric excess (ee)[3]. The bidentate character of these transition-metal ligands creates a rigid, sterically demanding chiral pocket. This geometry dictates the facial selectivity of the hydride transfer, specifically minimizing 1,3-allylic strain in the transition state to yield the desired (R)-enantiomer exclusively.

G A Methyl 2-hydroxymethylacrylate (Prochiral Substrate) B Asymmetric Hydrogenation Rh-INDOLPHOS or Ru-SYNPHOS + H2 (High Pressure) A->B Catalyst Binding C (R)-Roche Ester (>98% ee) B->C Enantioselective Reduction

Fig 1: Catalytic asymmetric hydrogenation yielding (R)-Roche ester.

Experimental Protocol: Integration into Polyketide Synthesis

To utilize the Roche ester in complex synthesis, it is typically converted into a chiral aldehyde (e.g., β-siloxyisobutyraldehyde). This self-validating protocol ensures stereochemical integrity is maintained throughout the transformation.

Step-by-Step Methodology: Preparation of (R)-3-(tert-butyldimethylsilyloxy)-2-methylpropanal

  • Hydroxyl Masking (Silyl Protection):

    • Procedure: Dissolve (R)-Roche ester (1.0 eq) in anhydrous dimethylformamide (DMF). Add imidazole (2.0 eq) and cool the reaction vessel to 0 °C. Slowly add tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 eq). Stir for 4 hours at room temperature, then quench with water and extract with diethyl ether.

    • Causality: Imidazole acts as both a nucleophilic catalyst and an acid scavenger. TBS-Cl is selected because the resulting silyl ether is sterically bulky and highly robust, easily withstanding the subsequent reductive conditions and preventing the free hydroxyl from interfering with the ester reduction.

  • Ester Reduction:

    • Procedure: Isolate the TBS-protected ester and dissolve in anhydrous dichloromethane (CH₂Cl₂). Cool strictly to -78 °C. Dropwise add Diisobutylaluminium hydride (DIBAL-H, 1.05 eq in hexane). Stir for exactly 1 hour at -78 °C, then quench with methanol followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Causality: Cryogenic temperatures (-78 °C) and precise stoichiometry are mandatory. DIBAL-H reduces the ester to a tetrahedral aluminum-hemiacetal intermediate that is stable at low temperatures, preventing over-reduction to the primary alcohol. Quenching with Rochelle's salt breaks down the sticky aluminum emulsion, allowing for clean phase separation and high-yield isolation of the chiral aldehyde.

G R1 (R)-Roche Ester (CAS 72657-23-9) R2 1. Silyl Protection (TBS-Cl) 2. Reduction (DIBAL-H) R1->R2 Hydroxyl Masking R3 Chiral Aldehyde (β-siloxyisobutyraldehyde) R2->R3 Ester Reduction R4 Stereoselective Aldol Addition (Evans or Paterson Aldol) R3->R4 Chain Extension R5 Complex Polyketide Scaffold (e.g., Discodermolide) R4->R5 Iterative Assembly

Fig 2: Workflow for integrating Roche ester into complex polyketide scaffolds.

Case Studies in Drug Development

The (R)-Roche ester has been the linchpin in the total synthesis of several high-value pharmacological targets, validating its role in modern drug discovery:

  • Discodermolide: A potent, marine-derived microtubule-stabilizing anticancer agent. In a landmark synthesis, Paterson and Florence utilized the Roche ester to establish the critical stereocenters of the polypropionate backbone. By converting the Roche ester into highly functionalized aldehydes, they leveraged substrate-based stereocontrol to assemble the macrocyclic core[4].

  • Dictyostatin: Another marine macrolide with profound antimitotic properties. Curran's highly convergent total synthesis relied on the Roche ester to confirm the relative and absolute configurations of the C16 region. This precise stereochemical control enabled the synthesis of highly active epimers for advanced structure-activity relationship (SAR) studies[5].

References

  • Wikipedia Contributors. "Roche ester." Wikipedia, The Free Encyclopedia. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5324733, methyl (2R)-3-hydroxy-2-methylpropanoate." PubChem. URL:[Link]

  • Wassenaar, J., Kuil, M., & Reek, J. N. H. "Asymmetric synthesis of the Roche Ester and its derivatives by Rh-IndolPhos catalyzed hydrogenation." Advanced Synthesis & Catalysis, 2008. URL:[Link]

  • Paterson, I., & Florence, G. J. "The Development of a Practical Total Synthesis of Discodermolide, a Promising Microtubule‐Stabilizing Anticancer Agent." European Journal of Organic Chemistry, 2003(12), 2193-2208. URL:[Link]

  • Shin, Y., Fournier, J. H., Fukui, Y., Brückner, A., & Curran, D. P. "Total Synthesis of (−)-Dictyostatin: Confirmation of Relative and Absolute Configurations." Angewandte Chemie International Edition, 43(35), 4634-4637, 2004. URL:[Link]

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Exploratory

(-)-Methyl D-β-hydroxyisobutyrate structure and nomenclature

An In-depth Technical Guide to (-)-Methyl D-β-hydroxyisobutyrate: Structure, Synthesis, and Application Introduction: Unveiling a Key Chiral Intermediate In the landscape of modern synthetic chemistry, particularly withi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (-)-Methyl D-β-hydroxyisobutyrate: Structure, Synthesis, and Application

Introduction: Unveiling a Key Chiral Intermediate

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and life sciences research, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereochemical control a cornerstone of rational drug design. (-)-Methyl D-β-hydroxyisobutyrate (CAS No. 72657-23-9) has emerged as a valuable and versatile chiral building block, providing a synthetically accessible C5 scaffold with multiple functional groups poised for chemical manipulation.[1][2][3]

This guide offers a comprehensive technical overview of (-)-Methyl D-β-hydroxyisobutyrate, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its nomenclature, the elegance of its stereocontrolled synthesis, and its strategic application in the construction of complex, biologically active molecules. The protocols and data presented herein are curated to provide not just a method, but a self-validating system grounded in established chemical principles.

Part 1: Core Structure and Nomenclature Elucidation

A precise understanding of a molecule's identity begins with a rigorous definition of its structure and name. While often referred to by its common name, a systematic approach is crucial for clarity in scientific communication.

Systematic and Common Nomenclature

The compound is identified by the following names:

  • Systematic IUPAC Name: Methyl (2R)-3-hydroxy-2-methylpropanoate

  • Common Name: (-)-Methyl D-β-hydroxyisobutyrate

  • CAS Number: 72657-23-9[4]

It is important to deconstruct the common name to understand its origins and avoid potential ambiguity. The term "isobutyrate" refers to the branched four-carbon backbone (2-methylpropanoate). The "β-hydroxy" designation indicates that the hydroxyl group is on the carbon atom beta to the carbonyl group (i.e., at the C3 position).

Stereochemical Assignment

The stereochemistry is the most critical feature of this molecule:

  • D-Configuration: This is a historical descriptor relating the molecule's configuration at the C2 chiral center back to D-glyceraldehyde. For this class of compounds, the D configuration corresponds to the (R) absolute configuration under the Cahn-Ingold-Prelog (CIP) priority rules.

  • (-) or Levorotatory: This indicates the experimentally observed direction in which a solution of the pure enantiomer rotates plane-polarized light. It is a physical property and does not have a universal correlation with the D/L or R/S configuration.

Molecular Structure

The two-dimensional structure highlights the key functional groups: a methyl ester, a secondary hydroxyl group, and a chiral center at the C2 position bearing a methyl group.

Synthesis_Workflow sub Substrate + Solvent react Autoclave Reactor sub->react cat Catalyst Prep (Rh + Chiral Ligand) Inert Atmosphere cat->react hydro Hydrogenation (H₂, Pressure, Temp) react->hydro workup Workup (Solvent Removal) hydro->workup purify Purification (Chromatography) workup->purify product Final Product (-)-Methyl D-β-hydroxyisobutyrate purify->product analysis Analysis (NMR, Chiral HPLC) product->analysis

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Foundational

An In-Depth Technical Guide to the Spectral Analysis of (R)-(-)-3-Hydroxy-2-methylpropionic Acid Methyl Ester

Prepared by: A Senior Application Scientist Introduction (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester, a valuable chiral building block in the synthesis of complex organic molecules, demands rigorous characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: A Senior Application Scientist

Introduction

(R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester, a valuable chiral building block in the synthesis of complex organic molecules, demands rigorous characterization to ensure its stereochemical purity and structural integrity. This guide provides an in-depth analysis of the key spectroscopic data essential for the unambiguous identification and quality control of this compound. As researchers, scientists, and drug development professionals, a thorough understanding of the spectral properties of such intermediates is paramount for the successful advancement of research and development pipelines. This document will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for the title compound, offering not just the data itself, but the underlying scientific principles and field-proven insights into their interpretation.

The molecular structure of (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester is presented below. This guide will systematically dissect the spectral signatures of each part of this molecule.

Molecular Structure:

Caption: Molecular structure of (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester with atom numbering for NMR assignments.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester, typically recorded in deuterated chloroform (CDCl₃).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.71s3H-OCH₃ (C5)
~3.68m2H-CH₂OH (C3)
~2.68m1H-CH- (C2)
~2.5 (broad s)s1H-OH
~1.19d3H-CH₃ (C4)

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration, temperature, and solvent.

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent residual peak.[1][2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence at a field strength of, for example, 400 MHz.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically 8 to 16 scans for a sample of this concentration.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of structural information.

  • -OCH₃ (C5) at ~3.71 ppm: The singlet integrating to three protons is characteristic of the methyl ester group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • -CH₂OH (C3) at ~3.68 ppm: This multiplet, integrating to two protons, corresponds to the methylene group attached to the hydroxyl group. The protons are diastereotopic due to the adjacent chiral center (C2), leading to a more complex splitting pattern (often a doublet of doublets for each proton).

  • -CH- (C2) at ~2.68 ppm: The multiplet integrating to one proton is assigned to the methine proton at the chiral center. It is coupled to the protons of the adjacent methyl (C4) and methylene (C3) groups, resulting in a complex splitting pattern.

  • -OH at ~2.5 ppm: The broad singlet corresponds to the hydroxyl proton. Its broadness is a result of chemical exchange with residual water in the solvent.

  • -CH₃ (C4) at ~1.19 ppm: The doublet integrating to three protons is characteristic of the methyl group adjacent to the chiral methine center (C2). The splitting into a doublet is due to coupling with the single proton on C2.

Caption: ¹H NMR spectral assignments for (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester.

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

¹³C NMR Spectral Data

The following table summarizes the proton-decoupled ¹³C NMR spectral data for the title compound in CDCl₃.

Chemical Shift (δ, ppm)Assignment
~175.5C=O (C1)
~65.5-CH₂OH (C3)
~51.8-OCH₃ (C5)
~43.5-CH- (C2)
~14.0-CH₃ (C4)
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Use approximately 20-50 mg of the compound dissolved in ~0.7 mL of CDCl₃.[3]

  • Instrument Setup:

    • Follow the same locking and shimming procedure as for ¹H NMR.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence at a field strength of, for example, 100 MHz.

    • Set the spectral width to encompass all expected carbon resonances (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction as in ¹H NMR.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[4]

Interpretation of the ¹³C NMR Spectrum

The five distinct signals in the ¹³C NMR spectrum correspond to the five unique carbon environments in the molecule.

  • C=O (C1) at ~175.5 ppm: The signal at the lowest field is characteristic of a carbonyl carbon in an ester functional group.

  • -CH₂OH (C3) at ~65.5 ppm: This signal corresponds to the carbon bearing the hydroxyl group. Its chemical shift is influenced by the electronegative oxygen atom.

  • -OCH₃ (C5) at ~51.8 ppm: This peak is assigned to the methyl carbon of the ester group.

  • -CH- (C2) at ~43.5 ppm: This signal represents the methine carbon at the chiral center.

  • -CH₃ (C4) at ~14.0 ppm: The signal at the highest field is attributed to the methyl group attached to the chiral center.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The following table lists the characteristic IR absorption bands for (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester.

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (alcohol)
~2960-2850Medium-StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1200-1000StrongC-O stretch (ester and alcohol)
Experimental Protocol: IR Spectroscopy (Liquid Film)
  • Sample Preparation:

    • Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.[5]

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of the IR spectrometer.

    • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum confirms the presence of the key functional groups.

  • ~3400 cm⁻¹ (broad, strong): This prominent absorption is characteristic of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.[6]

  • ~2960-2850 cm⁻¹ (medium-strong): These absorptions are due to the C-H stretching vibrations of the methyl and methylene groups.

  • ~1735 cm⁻¹ (strong): This sharp and intense peak is the hallmark of the C=O stretching vibration of the ester functional group.[7]

  • ~1200-1000 cm⁻¹ (strong): This region contains strong absorptions corresponding to the C-O stretching vibrations of both the ester and the alcohol functionalities.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectral Data

The following table summarizes the key peaks in the electron ionization (EI) mass spectrum of (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester.[3]

m/zRelative Intensity (%)Assignment
118~20[M]⁺ (Molecular Ion)
103~5[M - CH₃]⁺
88100[M - CH₂O]⁺
87~44[M - OCH₃]⁺
59~43[COOCH₃]⁺
57~55[C₃H₅O]⁺
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization:

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection:

    • The abundance of each ion is measured, and a mass spectrum is generated.

Interpretation of the Mass Spectrum

The fragmentation pattern provides valuable structural clues.

  • m/z 118: The molecular ion peak ([M]⁺) confirms the molecular weight of the compound.

  • m/z 103: Loss of a methyl radical from the molecular ion.

  • m/z 88: This is often the base peak and can be attributed to the loss of formaldehyde (CH₂O) via a McLafferty-type rearrangement involving the hydroxyl group.

  • m/z 87: Loss of the methoxy radical (-OCH₃) from the ester group.

  • m/z 59: This fragment corresponds to the methoxycarbonyl cation ([COOCH₃]⁺).

  • m/z 57: A common fragment in molecules containing a C₃H₅O moiety.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chiral molecule like (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation Sample Pure Liquid Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Liquid Film Sample->Prep_IR Prep_MS Direct Injection Sample->Prep_MS Acq_1H_NMR 1H NMR Prep_NMR->Acq_1H_NMR Acq_13C_NMR 13C NMR Prep_NMR->Acq_13C_NMR Acq_IR IR Spectroscopy Prep_IR->Acq_IR Acq_MS Mass Spectrometry Prep_MS->Acq_MS Analysis_NMR Assign Signals Determine Connectivity Acq_1H_NMR->Analysis_NMR Acq_13C_NMR->Analysis_NMR Analysis_IR Identify Functional Groups Acq_IR->Analysis_IR Analysis_MS Determine MW & Fragmentation Acq_MS->Analysis_MS Confirmation Combine all spectral data to confirm the structure and purity of (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester Analysis_NMR->Confirmation Analysis_IR->Confirmation Analysis_MS->Confirmation

Caption: A generalized workflow for the spectroscopic analysis of a liquid organic compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectra provides a robust and self-validating system for the characterization of (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation allows for the unambiguous confirmation of the compound's identity and purity. This guide serves as a foundational resource for scientists engaged in the synthesis and application of this important chiral intermediate, empowering them with the knowledge to confidently assess its quality and ensure the success of their scientific endeavors.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-2-methylpropanoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl (R)-(-)-3-hydroxy-2-methyl-propionate. Retrieved from [Link]

  • Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • SpectraBase. (n.d.). [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methyl 2-methylpropanoate. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-hydroxy-2-methyl-, methyl ester. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-hydroxy-2-methyl-, methyl ester. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of methyl propanoate. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Govindaraju, V., et al. (2020). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. NMR in Biomedicine, 33(7), e4294.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). (R)-methyl 3-hydroxy-2-methylpropanoate| CAS No:72657-23-9. Retrieved from [Link]

Sources

Exploratory

Solvation Dynamics and Process Chemistry of (R)-3-Hydroxy-2-methylpropanoate in Organic Solvents: A Technical Guide for Chiral Synthesis

Executive Summary (R)-3-hydroxy-2-methylpropanoate, commonly known as the (R)-Roche ester, is a foundational chiral building block utilized extensively in the total synthesis of complex macrolides, β-lactam antibiotics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-3-hydroxy-2-methylpropanoate, commonly known as the (R)-Roche ester, is a foundational chiral building block utilized extensively in the total synthesis of complex macrolides, β-lactam antibiotics, and antiviral therapeutics[1]. As a liquid at standard temperature and pressure, its solvation behavior in organic solvents is a critical parameter that dictates the efficiency, yield, and stereochemical integrity of downstream functionalizations. This whitepaper provides an in-depth analysis of the solubility thermodynamics of the (R)-Roche ester, elucidates the causality behind solvent-solute interactions, and establishes validated experimental protocols for its utilization in process chemistry.

Physicochemical Profiling & Solubility Thermodynamics

The solubility profile of the (R)-Roche ester is fundamentally governed by its amphiphilic-like molecular architecture. The molecule features a polar hydroxyl group capable of acting as both a hydrogen bond donor and acceptor, an ester moiety that serves as a hydrogen bond acceptor, and a branched aliphatic backbone that imparts lipophilicity.

Because the (R)-Roche ester is a liquid at room temperature (melting point approx. -30°C)[1], the enthalpy of fusion ( ΔHfus​ ) is zero during the solvation process. Consequently, the free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ) is heavily driven by the entropic gain ( +ΔSmix​ ). The low cohesive energy density of the pure liquid allows it to mix freely with a vast array of organic solvents, ranging from non-polar alkanes to polar aprotic and protic solvents, while exhibiting limited solubility in highly structured aqueous networks (approx. 2.5 g/L at 20°C)[1].

Table 1: Quantitative Solubility Profile in Standard Solvents
SolventPolarity Index (P')Dielectric Constant (ε)Solubility Profile at 20°CProcess Utility
Water 10.280.1Limited (~2.5 g/L)[1]Aqueous workup, phase separation
Methanol 5.133.0MiscibleAsymmetric hydrogenation, transesterification
Dichloromethane (DCM) 3.19.1Miscible[2]Silylation, Swern oxidations, DIBAL-H reductions
Tetrahydrofuran (THF) 4.07.5Miscible[2]Enolate formation, Horner-Wadsworth-Emmons
Toluene / PhCF₃ 2.42.4Miscible[3]PMB etherification, azeotropic drying
Hexane 0.11.9Miscible[4]Recrystallization of derivatives, chromatography

Mechanistic Insights into Solvent-Dependent Workflows

The choice of solvent when working with the (R)-Roche ester is not merely a matter of dissolution; it actively dictates the reaction mechanism and transition state stabilization.

Polar Aprotic Solvents (DCM, THF): In complex total syntheses, such as the synthesis of the antimalarial macrolide Strasseriolide A, the Roche ester is frequently manipulated in DCM or THF[2]. THF is specifically chosen for enolate chemistry because its oxygen atom coordinates with lithium cations (e.g., from LDA), breaking down hexameric aggregates into reactive dimers/monomers. DCM is preferred for DIBAL-H reductions because it does not coordinate strongly with the aluminum center, allowing the reagent to act directly on the ester carbonyl[2].

Aromatic Solvents (Toluene, Trifluorotoluene): For the protection of the primary hydroxyl group, traditional reagents like PMB trichloroacetimidate can be unstable, and PMB salts are often insoluble in non-polar media[3]. However, utilizing a highly hydrophobic reagent such as 2-(4-methoxybenzyloxy)-4-methylquinoline (lepidine ether) in toluene or trifluorotoluene leverages the complete miscibility of the Roche ester in aromatic solvents[3]. This creates a perfectly homogeneous reaction matrix that prevents biphasic kinetic bottlenecks, resulting in near-quantitative yields.

SolventSelection A (R)-Roche Ester Functionalization B Hydroxyl Protection (e.g., PMB Ether) A->B C Ester Enolate Chemistry A->C D Aromatic Solvents (Toluene, PhCF3) B->D Hydrophobic Reagents E Polar Aprotic Solvents (THF, DCM) B->E Standard Chlorides C->E Requires Coordination F Homogeneous Phase High Yield (>80%) D->F G LDA Deprotonation at -78°C E->G

Logical decision matrix for solvent selection in Roche ester functionalization workflows.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, meaning the procedures inherently contain steps to verify the success and physical state of the reaction.

Protocol 1: Empirical Solubility Quantification (Isothermal Shake-Flask Method)

Causality: While the Roche ester is miscible in most organics, precise quantification in mixed aqueous-organic systems (often used in biocatalysis or biphasic extractions) requires empirical validation. The isothermal approach prevents supersaturation artifacts caused by temperature fluctuations.

  • Preparation: Dispense 10.0 mL of the target solvent (e.g., Water/Ethanol gradient) into a 20 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Titration: Add (R)-Roche ester in 50 µL increments using a positive displacement pipette.

  • Equilibration: Seal the vial and submerge it in a thermostatic shaker bath set strictly to 25.0°C ± 0.1°C. Agitate at 150 rpm for 24 hours to ensure thermodynamic equilibrium.

  • Phase Observation: Visually inspect for the formation of a biphasic emulsion (cloud point). The presence of a distinct second liquid phase indicates the saturation limit has been exceeded[1].

  • Quantification (Validation): Extract a 1.0 mL aliquot from the saturated phase, dilute with a known volume of internal standard (e.g., decane in DCM), and quantify the exact dissolved concentration via GC/FID.

SolubilityWorkflow S1 1. Aliquot Solvent S2 2. Add Roche Ester S1->S2 S3 3. Isothermal Equilibration S2->S3 S4 4. Phase Observation S3->S4 S5 5. GC/FID Quantification S4->S5

Step-by-step isothermal shake-flask methodology for empirical solubility quantification.

Protocol 2: Homogeneous PMB Etherification in Aromatic Solvents

Causality: This protocol leverages the high solubility of both the Roche ester and lepidine ether in toluene to facilitate a rapid, neutral-condition protection of the hydroxyl group without the need for basic/acidic media that could cause racemization or elimination[3].

  • Matrix Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2.0 g of (R)-Roche ester in 20 mL of anhydrous toluene.

  • Reagent Addition: Add 1.1 equivalents of 2-(4-methoxybenzyloxy)-4-methylquinoline (lepidine ether) to the solution. Stir at room temperature until completely dissolved (homogeneous phase).

  • Activation: Dropwise, add 1.1 equivalents of methyl triflate (MeOTf) via syringe. The reaction mixture will remain homogeneous, avoiding the precipitation issues seen with traditional PMB salts[3].

  • Validation & Workup: Monitor the reaction via TLC (Hexane:EtOAc 8:2). Upon complete consumption of the Roche ester (typically < 2 hours), quench the reaction with saturated aqueous NaHCO₃.

  • Phase Separation: Because the product is highly lipophilic and toluene is immiscible with water, extract the aqueous layer twice with toluene. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

Conclusion

The (R)-3-hydroxy-2-methylpropanoate (Roche ester) is a highly versatile liquid chiral synthon. Its amphiphilic nature—combining a hydrogen-bonding hydroxyl headgroup with a lipophilic ester/alkyl tail—grants it near-universal miscibility in organic solvents. By understanding the thermodynamics of its solvation, process chemists can rationally select solvents (e.g., toluene for homogeneous etherifications, or THF for coordinate-driven enolate chemistry) to optimize reaction kinetics, maximize yields, and maintain strict stereochemical fidelity during complex pharmaceutical syntheses.

References

  • (S)-Roche Ester: High-Purity Chiral Intermediate for Pharmaceutical Synthesis. nbinno.com.
  • Dudley, G. B. (2011). Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods. US Patent 7960553B1.
  • Sahana, M. H., Saha, D., & Goswami, R. K. (2022). Total Synthesis of Strasseriolide A. The Journal of Organic Chemistry, 87(17), 11805–11815.
  • Genet, J.-P., et al. (2011). e-EROS Encyclopedia of Reagents for Organic Synthesis. ResearchGate.

Sources

Foundational

Decoding the Metabolic Nexus: The Biological Significance of 3-Hydroxyisobutyrate (3-HIB) and Its Derivatives

Executive Summary Historically relegated to the status of a mere intermediate in branched-chain amino acid (BCAA) catabolism, 3-hydroxyisobutyrate (3-HIB) and its structural derivatives have recently emerged as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically relegated to the status of a mere intermediate in branched-chain amino acid (BCAA) catabolism, 3-hydroxyisobutyrate (3-HIB) and its structural derivatives have recently emerged as critical paracrine regulators of systemic lipid metabolism and cardiometabolic disease. As a valine catabolite, 3-HIB directly modulates trans-endothelial fatty acid transport, driving ectopic lipid accumulation and subsequent insulin resistance[1]. This technical guide provides an authoritative synthesis of 3-HIB’s biological significance, detailing its metabolic genesis, mechanistic role in metabolic syndrome, quantitative profiling methods, and emerging potential in drug development.

The Biochemical Genesis of 3-HIB

3-HIB is a carboxylic acid generated exclusively during the mitochondrial catabolism of the branched-chain amino acid L-valine. Unlike leucine and isoleucine, which produce distinct intermediates, valine degradation specifically yields 3-hydroxyisobutyryl-CoA. The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) catalyzes the removal of the CoA group, releasing free 3-HIB[2].

The rationale for this specific de-esterification step is evolutionary and functional: 3-HIB must exit the mitochondria (and often the cell) to function as a signaling molecule, a transport process that would be sterically and thermodynamically prohibited if the bulky, highly charged CoA moiety remained attached.

ValinePathway Valine L-Valine KIV alpha-Ketoisovalerate Valine->KIV BCAT IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH MethacrylylCoA Methacrylyl-CoA IsobutyrylCoA->MethacrylylCoA ACAD8 HIB_CoA 3-Hydroxyisobutyryl-CoA MethacrylylCoA->HIB_CoA ECHS1 HIB 3-Hydroxyisobutyrate (3-HIB) HIB_CoA->HIB HIBCH

Figure 1: Mitochondrial catabolic pathway of L-valine leading to the generation of 3-HIB.

Mechanistic Role in Insulin Resistance and Lipid Partitioning

The paradigm shift in 3-HIB biology occurred with the discovery that 3-HIB is secreted from skeletal muscle cells and acts as a paracrine signaling metabolite on adjacent vascular endothelial cells[1].

The Paracrine Fatty Acid Transport Mechanism

Elevated systemic BCAAs are a hallmark of obesity and type 2 diabetes. In skeletal muscle, increased valine flux through the HIBCH enzyme generates excess 3-HIB. Upon secretion, 3-HIB stimulates fatty acid transport across the vascular endothelium. This trans-endothelial flux forces excessive non-esterified fatty acids (NEFAs) into the skeletal muscle[1]. The resulting intramuscular lipid accumulation triggers lipotoxicity, activating serine kinases that phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), thereby blunting the PI3K/AKT insulin signaling cascade and causing profound insulin resistance[3].

Furthermore, 3-HIB exerts tissue-specific effects. In adipose tissue, 3-HIB modulates the metabolic functions of both white and brown adipocytes, increasing fatty acid uptake and altering mitochondrial oxygen consumption, which further exacerbates systemic metabolic dysfunction[4]. In the liver, the valine/3-HIB pathway interacts with PDK4 to shape hepatic fatty acid metabolism, contributing to non-alcoholic fatty liver disease (NAFLD)[5].

HIBMechanism Muscle Skeletal Muscle Cell (Excess Valine Catabolism) Secretion 3-HIB Secretion Muscle->Secretion Endothelial Vascular Endothelial Cell (Paracrine Activation) Secretion->Endothelial FA_Transport Trans-endothelial Fatty Acid Transport Endothelial->FA_Transport LipidAcc Ectopic Lipid Accumulation (Lipotoxicity) FA_Transport->LipidAcc InsulinRes Insulin Resistance (IRS-1 Inhibition) LipidAcc->InsulinRes

Figure 2: Paracrine mechanism of 3-HIB driving lipotoxicity and insulin resistance.

Quantitative Biomarker Profiling

Because 3-HIB is a highly polar, low-molecular-weight carboxylic acid, its accurate quantification requires robust analytical techniques. Clinical cohorts have demonstrated that circulating 3-HIB is a strong, independent predictor of incident type 2 diabetes, often outperforming total BCAA levels in predictive power[2].

Table 1: Clinical and Experimental Profiling of 3-HIB Levels

Biological MatrixPhysiological StateAverage 3-HIB ConcentrationClinical Implication
Human Plasma Healthy / Fasting~14 - 20 µmol/LBaseline metabolic homeostasis[4].
Human Plasma Type 2 Diabetes / Obesity~35 - 100 µmol/LStrong marker of insulin resistance and ectopic lipid flux[4].
Human Saliva Healthy~0.5 - 2.0 µmol/LNon-invasive surrogate for monitoring BCAA catabolic flux[6].
Murine Muscle db/db Diabetic MiceElevated (Relative fold-change)Drives local vascular fatty acid transport[1].

Experimental Methodologies and Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the quantification of 3-HIB and the functional assessment of its paracrine effects.

Protocol A: LC-ESI-MS/MS Quantification of 3-HIB via Derivatization

Due to poor ionization efficiency of short-chain hydroxy acids, derivatization is required for high-sensitivity LC-MS/MS[6]. Rationale: Converting 3-HIB to a 2-pyridylmethyl (2PM) ester derivative significantly enhances positive electrospray ionization (ESI) efficiency, allowing detection limits in the femtomole range.

  • Sample Preparation: Aliquot 5 µL of biological fluid (plasma or saliva) into a microcentrifuge tube. Spike with 5 µL of internal standard ([13C4]3-hydroxybutyrate).

  • Protein Precipitation: Add 50 µL of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Derivatization: Transfer the supernatant to a new vial. Add 2-picolylamine, triphenylphosphine (TPP), and 2,2'-dipyridyl disulfide (DPDS) in acetonitrile. Incubate at 60°C for 30 minutes to form the 2PM ester derivatives[6].

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 reversed-phase column. Use a gradient of water/acetonitrile containing 0.1% formic acid. Operate the mass spectrometer in positive ESI multiple reaction monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for 2PM-3-HIB.

Protocol B: In Vitro Trans-Endothelial Fatty Acid Transport Assay

Rationale: To validate the paracrine signaling axis, this assay isolates the effect of 3-HIB on endothelial cell fatty acid uptake without confounding systemic variables[1].

  • Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) or human cardiac microvascular endothelial cells onto 96-well plates at a density of 2 × 10^4 cells/well. Culture until 90% confluent.

  • Starvation: Wash cells twice with PBS and incubate in serum-free endothelial basal medium for 4 hours to synchronize metabolic demand.

  • 3-HIB Treatment: Treat cells with varying concentrations of synthetic 3-HIB (e.g., 0, 1, 5, 10 mM) for 1 hour at 37°C.

  • Fatty Acid Uptake: Add a fluorescently labeled fatty acid analog (e.g., BODIPY-FL-C16) bound to fatty acid-free BSA (ratio 2:1) to the media. Incubate for 30 minutes.

  • Quantification: Wash cells thoroughly with cold PBS containing 0.1% BSA to remove extracellular lipids. Lyse cells and measure fluorescence (Ex: 488 nm, Em: 515 nm) using a microplate reader. Normalize to total protein content via BCA assay.

Therapeutic Targeting and Drug Development Potential

The identification of 3-HIB as a molecular linchpin between BCAA dysmetabolism and insulin resistance opens novel avenues for drug development.

  • Enzymatic Inhibition (HIBCH Inhibitors): Pharmacological inhibition of HIBCH presents a direct strategy to reduce 3-HIB production. Knockdown studies have shown that reducing HIBCH expression decreases 3-HIB release and prevents lipid accumulation in adipocytes and hepatocytes[4][5]. Small-molecule inhibitors targeting the HIBCH active site are currently a high-priority area in preclinical metabolic drug discovery.

  • Receptor/Transporter Antagonism: While the specific endothelial receptor or transporter activated by 3-HIB remains an active area of investigation, identifying this target will allow for the development of antagonists that block 3-HIB-mediated fatty acid transport without disrupting upstream BCAA metabolism.

  • 3-HIB Derivatives as Therapeutics: Interestingly, while endogenous 3-HIB drives insulin resistance, synthetic derivatives or structural analogs of 3-HIB are being explored for their potential to competitively inhibit the 3-HIB signaling cascade or modulate circadian rhythm genes in the context of cardiovascular disease[7].

References

  • Jang, C., et al. (2016). "A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance." Nature Medicine.[Link]

  • Nilsen, H., et al. (2017). "Alterations in 3-Hydroxyisobutyrate and FGF21 Metabolism Are Associated With Protein Ingestion–Induced Insulin Resistance." Diabetes.[Link]

  • Nilsen, H., et al. (2020). "3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism." Diabetes.[Link]

  • Mohn, E., et al. (2023). "Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease." EBioMedicine.[Link]

  • Advanced Molecular Labs. (2019). "Valine Side Effects: BCAA Risks."[Link]

  • ResearchGate. (2020). "(PDF) 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance..."[Link]

  • Mardinoglu, A., et al. (2018). "Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes." EBioMedicine.[Link]

  • Diabetes Journals. (2025). "455-P: Role of 3-Hydroxyisobutyrate in Cardiometabolic Disease."[Link]

  • MDPI. (2021). "Implementation of Synthetic Pathways to Foster Microbe-Based Production of Non-Naturally Occurring Carboxylic Acids and Derivatives."[Link]

  • ACS Publications. (2012). "Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes."[Link]

  • PathBank. "Browsing Compounds."[Link]

  • MARRVEL. "hibadh."[Link]

  • Sugimoto, M., et al. (2015). "Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate..." SpringerPlus.[Link]

Sources

Protocols & Analytical Methods

Method

biocatalytic reduction for producing (R)-3-hydroxy-2-methylpropanoate

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Author: BenchChem Technical Support Team. Date: April 2026

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Application Note: Biocatalytic Asymmetric Reduction for the Synthesis of (R)-3-Hydroxy-2-methylpropanoate (Roche Ester) via Ene-Reductases

Executive Summary

The Roche ester, chemically known as (R)-3-hydroxy-2-methylpropanoate, is a highly valuable chiral building block utilized extensively in the synthesis of pharmaceuticals (e.g., non-steroidal anti-inflammatory drugs like flurbiprofen), vitamins (e.g., α-tocopherol), and complex natural products [1.3]. Historically, the asymmetric synthesis of this compound relied on expensive, environmentally taxing rhodium or ruthenium transition-metal catalysts.

This application note details a highly sustainable, self-validating biocatalytic protocol utilizing Ene-reductases (EREDs) from the Old Yellow Enzyme (OYE) family. By coupling the stereoselective reduction of activated alkenes with an efficient glucose dehydrogenase (GDH) cofactor regeneration system, researchers can achieve >99% conversion and >99% enantiomeric excess (ee) under mild, aqueous conditions[1].

Scientific Rationale & Mechanistic Insights

The Catalytic Mechanism of Old Yellow Enzymes (OYEs)

Ene-reductases catalyze the asymmetric reduction of α,β-unsaturated carbonyl compounds via a ping-pong bi-bi kinetic mechanism[2]. The enzyme relies on a non-covalently bound Flavin Mononucleotide (FMN) prosthetic group.

  • Reductive Half-Reaction : The FMN cofactor is reduced to FMNH₂ by a nicotinamide cofactor (typically NADPH).

  • Oxidative Half-Reaction : The activated alkene substrate binds to the active site. A hydride (H⁻) is transferred from the N5 atom of the reduced flavin to the β-carbon of the alkene. Subsequently, a stereoselective protonation occurs at the α-carbon, mediated by a conserved tyrosine residue (e.g., Tyr196 in OYE1) acting as the proton donor[1].

This rigid spatial coordination ensures that the proton is delivered exclusively to one face of the prochiral alkene, establishing the (R)-stereocenter with exquisite precision[3].

Substrate Engineering: The Role of O-Protecting Groups

While the native substrate, methyl 2-(hydroxymethyl)acrylate, is accepted by OYEs, the highly polar free hydroxyl group leads to suboptimal binding within the hydrophobic active site pocket of the enzyme. This thermodynamic mismatch often results in sluggish reaction kinetics, with conversions stalling around 40%[3].

To overcome this, substrate engineering is employed. By masking the free hydroxyl group with lipophilic protecting groups (such as O-allyl, O-benzyl, or O-TBDMS), the substrate's binding affinity and orientation are drastically improved. This modification accelerates the reaction rate to achieve >99% conversion while maintaining the strict >99% (R)-stereoselectivity[3].

Quantitative Data: Impact of Substrate Protection

The following table summarizes the causal relationship between substrate lipophilicity (via O-protection) and biocatalytic efficiency, demonstrating why protected derivatives are the preferred starting materials for preparative-scale synthesis.

Substrate DerivativeO-Protecting GroupRelative Conversion (24h)Enantiomeric Excess (ee)Absolute Configuration
Methyl 2-(hydroxymethyl)acrylateNone (Free OH)~40%>99%(R)
Methyl 2-(allyloxymethyl)acrylateO-Allyl>99%>99%(R)
Methyl 2-(benzyloxymethyl)acrylateO-Benzyl>99%>99%(R)
Methyl 2-(tert-butyldimethylsilyloxymethyl)acrylateO-TBDMS>99%>99%(R)

Data synthesized from the biocatalytic evaluations of OYE-mediated reductions[3].

Mandatory Visualization: Biocatalytic Cascade

To ensure economic viability, the ERED reaction is coupled with a Glucose Dehydrogenase (GDH) system, reducing the requirement of the expensive NADP⁺ cofactor to purely catalytic amounts.

BiocatalyticCascade cluster_ERED Ene-Reductase (OYE) Catalytic Cycle cluster_Regen Cofactor Regeneration System Substrate Methyl 2-(benzyloxymethyl)acrylate (Activated Alkene) FMNH2 OYE-FMNH2 (Reduced State) Substrate->FMNH2 Substrate Binding Product (R)-O-Benzyl Roche Ester (>99% ee) FMN OYE-FMN (Oxidized State) FMN->Product Product Release FMNH2->FMN Stereoselective Reduction (H- transfer) NADP NADP+ FMNH2->NADP NADP+ Release NADPH NADPH + H+ NADPH->FMN Flavin Reduction GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Hydride Transfer GluconicAcid D-Glucono-δ-lactone GDH->GluconicAcid Oxidation Glucose D-Glucose Glucose->GDH

Figure 1: Coupled catalytic cycles of Ene-Reductase and Glucose Dehydrogenase for Roche ester synthesis.

Self-Validating Experimental Protocol

This protocol is designed for a 10 mL analytical-scale biotransformation but is linearly scalable. It includes built-in validation controls to ensure data integrity.

Reagents & Materials Preparation
  • Buffer System : 100 mM Potassium phosphate (KPi) buffer, pH 7.0.

    • Causality: High buffering capacity is critical. The GDH regeneration cycle produces glucono-δ-lactone, which spontaneously hydrolyzes to gluconic acid. Without a strong buffer, the pH will rapidly drop below 6.0, leading to the denaturation of the ERED and degradation of the NADP⁺ cofactor.

  • Substrate Stock : 500 mM methyl 2-(benzyloxymethyl)acrylate in anhydrous DMSO.

    • Causality: O-protected substrates are highly lipophilic. DMSO acts as a necessary cosolvent to create a bioavailable micro-emulsion, preventing mass-transfer limitations in the aqueous buffer.

  • Biocatalysts : Purified OYE1 (or equivalent ERED) and Glucose Dehydrogenase (GDH).

Biotransformation Setup
  • Initialize the Matrix : To a 50 mL baffled Erlenmeyer flask, add 8.5 mL of the 100 mM KPi buffer (pH 7.0).

  • Establish Cofactor Regeneration : Add 100 µL of a 100 mM NADP⁺ aqueous stock (final conc. 1.0 mM) and 360 mg of D-glucose (final conc. ~200 mM, 4.0 equivalents relative to the substrate). Add 20 U of GDH.

  • Introduce the ERED : Add the purified OYE1 enzyme to achieve a final concentration of 10–20 µM.

  • Initiate Reaction : Slowly add 500 µL of the substrate stock dropwise while swirling (final substrate conc. 25 mM; final DMSO conc. 5% v/v).

  • Incubation : Seal the flask with a gas-permeable membrane. Incubate at 30 °C with orbital shaking at 150 rpm for 24 hours.

    • Causality: 30 °C provides the optimal thermodynamic balance between catalytic turnover rate and the thermal stability of the biocatalysts over a 24-hour period.

Validation Controls (Run in Parallel)
  • Negative Control A (No-ERED) : Replace OYE1 with an equal volume of buffer. Purpose: Validates that no background chemical reduction occurs from the buffer or DMSO.

  • Negative Control B (No-GDH) : Omit GDH and D-glucose. Purpose: Confirms that the reaction is strictly dependent on the enzymatic recycling of the cofactor.

Workup and Extraction
  • Transfer the 10 mL reaction mixture to a 50 mL conical centrifuge tube.

  • Add 10 mL of ethyl acetate (EtOAc) and vortex vigorously for 2 minutes to extract the organic components.

  • Centrifuge at 4,000 × g for 5 minutes to break the protein emulsion at the phase interface.

  • Carefully collect the upper organic layer. Repeat the extraction with an additional 10 mL of EtOAc.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (R)-O-benzyl Roche ester.

Analytical Validation (Chiral GC)

To verify the >99% ee, analyze the crude product via Gas Chromatography equipped with a Flame Ionization Detector (GC-FID) and a chiral stationary phase (e.g., Hydrodex-β-TBDAc column).

  • Method: Inject 1 µL of the sample (1 mg/mL in EtOAc). Use an isothermal method (e.g., 130 °C) to achieve baseline separation of the (R) and (S) enantiomers. The (R)-enantiomer will present as the dominant peak, with the (S)-enantiomer acting as the trace/absent reference.

References

  • Stueckler, C., Mueller, N. J., Winkler, C. K., Glück, S. M., Gruber, K., Steinkellner, G., & Faber, K. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Advanced Synthesis & Catalysis, 352(14-15), 2663-2666. Available at:[Link]

  • Hall, M., Stueckler, C., Hauer, B., Stuermer, R., Friedrich, T., Brecker, L., ... & Faber, K. (2010). Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds. European Journal of Organic Chemistry, 2010(1), 1511-1542. PMC/NIH Repository. Available at:[Link]

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Application

Application Note: Utilizing Methyl (R)-3-Hydroxy-2-Methylpropanoate (Roche Ester) in the Total Synthesis of Complex Natural Products

Executive Summary In the realm of natural product total synthesis, the rapid and stereocontrolled assembly of polyketide chains is a persistent challenge. Methyl (R)-3-hydroxy-2-methylpropanoate, universally known as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of natural product total synthesis, the rapid and stereocontrolled assembly of polyketide chains is a persistent challenge. Methyl (R)-3-hydroxy-2-methylpropanoate, universally known as the (R)-Roche ester, serves as a premier chiral building block to address this bottleneck. By providing a pre-installed stereotriad precursor—specifically an α -methyl and β -hydroxyl stereocenter—the Roche ester bypasses the need for early-stage asymmetric catalysis. This technical guide details the strategic rationale, quantitative reaction metrics, and validated experimental protocols for incorporating the Roche ester into complex synthetic pipelines, tailored for drug development professionals and synthetic chemists.

Strategic Rationale & Mechanistic Insights

The "Roche Ester Strategy" in Polyketide Assembly

The "Roche ester strategy" is a foundational approach for synthesizing functionalized stereotriads found in macrolides and polypropionates[1]. The inherent value of the Roche ester lies in its absolute stereochemical fidelity. Instead of relying on auxiliary-based asymmetric alkylations (which add synthetic steps for auxiliary attachment and cleavage), chemists can leverage the commercially available Roche ester to immediately establish the C-methyl and C-hydroxyl stereocenters.

Typically, the synthetic sequence involves three core transformations:

  • Hydroxyl Protection: Shielding the primary alcohol to prevent lactonization or undesired participation in subsequent organometallic steps.

  • Ester Reduction: Controlled reduction of the methyl ester to an aldehyde.

  • Stereoselective Chain Extension: Utilizing the newly formed chiral aldehyde in substrate-controlled or reagent-controlled homologations (e.g., Brown crotylation or Abiko-Masamune aldol reactions)[1][2].

Causality in Protecting Group and Redox Choices

Why TBS Protection? The primary alcohol of the Roche ester must be protected prior to ester reduction. If left unprotected, the resulting diol or hydroxy-aldehyde is highly water-soluble, difficult to isolate, and prone to retro-aldol fragmentation. The tert-butyldimethylsilyl (TBS) group is the industry standard here[3]. The use of Imidazole as a base is not merely for acid neutralization; it acts as a nucleophilic catalyst. Imidazole reacts with TBSCl to form a highly reactive N-tert-butyldimethylsilylimidazolium intermediate, ensuring rapid, quantitative protection even at 0 °C[4].

Why DIBAL-H at -78 °C? Reducing the ester directly to the aldehyde requires strict mechanistic control. Diisobutylaluminum hydride (DIBAL-H) is employed at cryogenic temperatures (-78 °C) in non-polar solvents like toluene[3]. At this temperature, the initial hydride transfer forms a stable tetrahedral aluminum acetal intermediate. This intermediate is robust enough to prevent a second hydride transfer (which would yield the over-reduced primary alcohol). The aldehyde is only liberated upon aqueous quenching, which collapses the tetrahedral intermediate. Furthermore, the resulting α -chiral aldehyde is highly susceptible to epimerization via enolization; thus, it is typically used immediately in the next step without silica gel chromatography, as the slightly acidic nature of silica can promote racemization[2].

Synthetic workflow from (R)-Roche ester to chiral aldehyde.

Landmark Applications in Total Synthesis

The versatility of the Roche ester is demonstrated across numerous successful total syntheses:

  • Dictyostatin & Discodermolide: The Roche ester was utilized to construct the complex C-methyl/hydroxyl stereotriads essential for the microtubule-stabilizing activity of these potent anticancer agents[1][5].

  • Herbimycin A: The total synthesis of this Hsp90 inhibitor utilized the Roche ester to control the stereogenic centers at C6, C7, C10, C11, and C12 via successive allylmetal additions[6].

  • Cytochalasin Z8: The C14–C21 acid fragment was synthesized by subjecting the Roche ester-derived aldehyde to a highly anti-selective boron-mediated aldol condensation, securing the syn/anti stereotriad[2].

  • Acremolide B: The synthesis of this macrolactam isomer commenced with the (S)-Roche ester, utilizing TBS protection and DIBAL-H reduction to set up the C1-C12 polypropionate fragment[3].

Divergent synthetic pathways utilizing the Roche ester-derived chiral aldehyde.

Quantitative Data: Reaction Optimization

The following table summarizes the expected quantitative outcomes and optimized conditions for the primary derivatizations of the Roche ester, serving as a benchmarking tool for process chemists.

TransformationReagents & Optimal ConditionsExpected YieldMechanistic / Process Note
Silyl Protection TBSCl (1.2 eq), Imidazole (1.5 eq), CH₂Cl₂, 0 °C rt, 2 h95–99%Imidazole acts as a nucleophilic catalyst; highly scalable[3][4].
Ester Reduction (Aldehyde) DIBAL-H (1.1 eq), Toluene, -78 °C, 2 h85–95%Tetrahedral aluminum intermediate prevents over-reduction[3].
Ester Reduction (Alcohol) LiAlH₄ (2.0 eq), THF, 0 °C rt, 4 h>90%Exhaustive reduction yields the monoprotected diol.
Aldehyde Homologation Brown Crotylation, -78 °C80–86%Yields high diastereoselectivity (>90% ee) for stereotriads[1].

Experimental Methodologies

The following self-validating protocols are adapted from validated total synthesis campaigns[3][4].

Protocol A: Silyl Protection (TBS Ether Formation) of Methyl (R)-3-hydroxy-2-methylpropanoate

Objective: To mask the primary hydroxyl group, preventing interference in subsequent reductive steps.

Materials:

  • Methyl (R)-3-hydroxy-2-methylpropanoate ((R)-Roche ester): 1.0 equivalent

  • tert-Butyldimethylsilyl chloride (TBSCl): 1.2 equivalents

  • Imidazole: 1.5 equivalents

  • Anhydrous Dichloromethane (CH₂Cl₂): 0.1 M relative to substrate

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve the (R)-Roche ester (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.1 M solution.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition: Add Imidazole (1.5 eq) to the stirring solution in one portion. Wait 5 minutes for complete dissolution. Successively add TBSCl (1.2 eq) in small portions to manage the mild exotherm.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (rt). Continue stirring for 2 hours[4].

  • Monitoring: Verify reaction completion via TLC (10% EtOAc in Hexanes; KMnO₄ stain). The product will appear as a higher R_f spot compared to the starting material.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically 2% to 5% EtOAc in Hexanes) to afford the TBS-protected Roche ester as a colorless oil.

Protocol B: Controlled DIBAL-H Reduction to Chiral Aldehyde

Objective: To selectively reduce the methyl ester to the corresponding aldehyde without over-reduction to the alcohol or epimerization of the α -stereocenter.

Materials:

  • TBS-Protected Roche Ester (from Protocol A): 1.0 equivalent

  • Diisobutylaluminum hydride (DIBAL-H, 1.0 M in Toluene): 1.1 equivalents

  • Anhydrous Toluene: 0.2 M relative to substrate

  • Rochelle's Salt (Potassium sodium tartrate): Saturated aqueous solution

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under argon, dissolve the TBS-protected Roche ester (1.0 eq) in anhydrous toluene (0.2 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Critical Step: Do not allow the temperature to rise, as this will result in over-reduction.

  • Reduction: Dropwise add DIBAL-H (1.1 eq) down the side of the flask over 15–20 minutes using a syringe pump[3].

  • Reaction: Stir the solution at -78 °C for 2 hours.

  • Quenching: Quench the reaction at -78 °C by slowly adding methanol (approx. 2 mL per mmol of substrate) to safely destroy excess DIBAL-H.

  • Workup: Remove the cooling bath and add a saturated aqueous solution of Rochelle's salt (equal volume to the reaction mixture). Stir vigorously at room temperature for 1–2 hours until the biphasic mixture becomes clear (breaking the aluminum emulsion).

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo at a low temperature (<30 °C) to prevent volatility losses.

  • Handling: The resulting crude chiral aldehyde should be used immediately in the subsequent step (e.g., aldol addition or crotylation) to avoid epimerization[2]. Do not subject to silica gel chromatography.

Sources

Method

Advanced Application Note: Chiral HPLC Method Development for (R)-3-Hydroxy-2-methylpropanoate

(R)-3-hydroxy-2-methylpropanoate , commonly known as the (R)-Roche ester, is an indispensable chiral building block (chiron) utilized in the total synthesis of complex polyketides, macrolides, and potent antimitotic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

(R)-3-hydroxy-2-methylpropanoate , commonly known as the (R)-Roche ester, is an indispensable chiral building block (chiron) utilized in the total synthesis of complex polyketides, macrolides, and potent antimitotic agents such as discodermolide and epothilones 12. Accurate determination of its enantiomeric excess (ee) is critical during asymmetric synthesis or biocatalytic kinetic resolution workflows 3.

The Analytical Challenge & Mechanistic Rationale

The fundamental analytical challenge with the Roche ester is its lack of a conjugated π-electron system. Direct HPLC analysis relies on low-wavelength UV detection (e.g., 210 nm), which suffers from severe baseline drift, solvent interference, and poor sensitivity.

The Causality of Derivatization: To circumvent this, we employ a pre-column derivatization strategy. By reacting the primary hydroxyl group with benzoyl chloride, we introduce a strongly UV-absorbing chromophore. This drops the Limit of Detection (LOD) by orders of magnitude and critically enhances chiral recognition. The introduced aromatic ring engages in vital π-π stacking interactions with the phenylcarbamate moieties of polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-H), leading to baseline resolution of the enantiomers that would otherwise co-elute 4.

Workflow Visualization

Workflow N1 1. Sample Prep (R)-Roche Ester N2 2. Derivatization Benzoylation N1->N2 N3 3. Extraction DCM / NaHCO3 N2->N3 N4 4. Chiral HPLC Amylose Phase N3->N4 N5 5. Data Analysis UV 254nm & ee% N4->N5

Workflow for pre-column derivatization and chiral HPLC analysis of Roche ester.

Self-Validating Experimental Protocols

Protocol A: Pre-Column Benzoylation (Derivatization) Causality: The reaction utilizes pyridine as an acid scavenger and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate, ensuring quantitative esterification within 2 hours at room temperature. Quantitative conversion is essential to prevent kinetic resolution during sample prep, which would artificially skew the apparent ee of the final product.

  • Weigh 10.0 mg (~0.085 mmol) of (R)-3-hydroxy-2-methylpropanoate into a dry 5 mL glass vial.

  • Dissolve the analyte in 1.0 mL of anhydrous dichloromethane (DCM).

  • Add 14.0 µL of pyridine (2.0 equiv) and 1.0 mg of DMAP (0.1 equiv).

  • Cool the vial to 0 °C in an ice bath. Dropwise add 15.0 µL of benzoyl chloride (1.5 equiv).

  • Remove from the ice bath and stir at 25 °C for 2 hours.

  • Quench the reaction by adding 1.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes to hydrolyze excess benzoyl chloride.

  • Extract the lower organic layer, dry over anhydrous Na₂SO₄, and evaporate under a gentle stream of N₂.

  • Reconstitute the residue in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v) and filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: Chiral HPLC Analysis Causality: A Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)) is selected. The hexane mobile phase maintains the structural integrity of the coated polymer, while the isopropanol acts as a polar modifier. Isopropanol transiently competes for hydrogen bonding sites on the carbamate linkages, preventing peak tailing and modulating the retention time 4.

  • Equilibrate the Chiralcel OD-H column with Hexane/Isopropanol (93:7 v/v) at 1.0 mL/min until a stable UV baseline is achieved at 254 nm.

  • Inject 10 µL of the derivatized sample.

  • Record the chromatogram for 25 minutes.

  • Calculate the ee% using the integrated peak areas: ee% =[(Area R - Area S) / (Area R + Area S)] × 100.

Data Presentation & System Suitability

ParameterValue / SpecificationMechanistic Rationale
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Cellulose backbone provides chiral grooves; carbamates provide H-bonding.
Mobile Phase Hexane / Isopropanol (93:7 v/v)93:7 ratio optimizes the balance between retention factor (k') and resolution (Rs) 4.
Flow Rate 1.0 mL/minStandard linear velocity for optimal mass transfer in 4.6 mm ID columns.
Temperature 25 °CIsothermal conditions prevent conformational drift of the chiral polymer.
Detection UV at 254 nmTargets the π→π* transition of the newly attached benzoyl chromophore.
Retention Time (Minor) ~10.3 min (S-enantiomer)Weaker steric/π-π interactions with the stationary phase 4.
Retention Time (Major) ~14.4 min (R-enantiomer)Stronger transient diastereomeric complex formation 4.

Trustworthiness: The Self-Validating Control

To guarantee the integrity of this analytical method, the protocol must be treated as a self-validating system. Before analyzing an enantiopure unknown, the analyst must process a racemic standard of methyl 3-hydroxy-2-methylpropanoate through Protocol A and B.

Validation Criteria:

  • No Racemization / No Kinetic Resolution: The derivatization of the racemate must yield two peaks with an area ratio of exactly 50.0:50.0 (± 0.5%). Any deviation indicates that the derivatization conditions induced kinetic resolution, which fundamentally invalidates the sample preparation.

  • Resolution (Rs): The Rs between the 10.3 min and 14.4 min peaks must be ≥ 2.0. This ensures baseline separation, which is an absolute requirement for the accurate integration of trace enantiomeric impurities (<0.5% area) in highly pure (R)-Roche ester batches.

References

  • Title: Homo-Roche Ester Derivatives By Asymmetric Hydrogenation and Organocatalysis Source: PMC - NIH URL: [Link][4]

  • Title: Chemoenzymatic Hydroxymethylation of Carboxylic Acids by Tandem Stereodivergent Biocatalytic Aldol Reaction and Chemical Decarboxylation Source: ACS Catalysis URL: [Link][1]

  • Title: Cobalt-Catalyzed Enantioselective Hydroboration of α-Substituted Acrylates Source: PMC - NIH URL: [Link][2]

  • Title: Ene-Reductase-Catalyzed Reduction for Kinetic Resolution of Morita–Baylis–Hillman Adducts and Asymmetric Synthesis of Roche Ester Derivatives Source: Journal of Agricultural and Food Chemistry URL: [Link][3]

Sources

Application

Application Note: ¹H and ¹³C NMR Characterization of Methyl (R)-3-hydroxy-2-methylpropanoate (Roche Ester)

Introduction & Scientific Context Methyl (R)-3-hydroxy-2-methylpropanoate, universally known as the Roche ester, is a privileged chiral building block (chiron) extensively utilized in the total synthesis of complex polyk...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Methyl (R)-3-hydroxy-2-methylpropanoate, universally known as the Roche ester, is a privileged chiral building block (chiron) extensively utilized in the total synthesis of complex polyketides, macrolides, and pharmaceutical intermediates[1]. Because it possesses functional groups at both termini (an ester and a primary alcohol) alongside a single stereocenter, it enables bidirectional synthetic modifications[1].

Ensuring the structural and enantiomeric integrity of this starting material is paramount. Any stereochemical leakage (racemization) or chemical impurity propagates through multi-step syntheses, ultimately compromising the final active pharmaceutical ingredient (API)[2]. This application note provides a rigorous framework for the ¹H and ¹³C NMR characterization of the Roche ester, detailing the causality behind the observed chemical shifts and coupling constants, and establishing a self-validating protocol for routine laboratory analysis.

Theoretical Framework: Causality in NMR Spectral Features

The NMR spectrum of the Roche ester is not merely a structural fingerprint; it is a direct readout of its three-dimensional electronic environment.

  • Diastereotopic Protons: The C3 hydroxymethyl protons (-CH₂OH) are adjacent to the C2 chiral center. Because they reside in a fixed chiral environment, they are diastereotopic and chemically non-equivalent. They do not appear as a simple doublet; instead, they couple to each other (geminal coupling, 2J ) and to the C2 methine proton (vicinal coupling, 3J ), resulting in two distinct doublet of doublets (dd)[1].

  • Inductive Effects: The C1 carbonyl group exerts a strong electron-withdrawing inductive effect, deshielding the C2 methine proton and the methoxy protons. The C3 oxygen also deshields the adjacent methylene protons, pushing them downfield to ~3.6–3.7 ppm[3].

SpinCoupling CH C2 Methine (CH) δ 2.66 ppm CH3 C2 Methyl (CH3) δ 1.17 ppm CH->CH3 3J = 7.1 Hz CH2a C3 Pro-R (Ha) δ 3.65 ppm CH->CH2a 3J = 5.5 Hz CH2b C3 Pro-S (Hb) δ 3.58 ppm CH->CH2b 3J = 6.5 Hz CH2a->CH2b 2J = 10.5 Hz

Spin-spin coupling network of the Roche ester highlighting diastereotopic interactions.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity data that can be trusted for regulatory or publication purposes, the following protocol must be strictly adhered to.

Step 1: Sample Preparation

  • Weighing: Accurately weigh 15–20 mg of methyl (R)-3-hydroxy-2-methylpropanoate (for ¹H) or 50–70 mg (for ¹³C) into a clean glass vial.

  • Solvent Selection: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: CDCl₃ is preferred over protic solvents (like Methanol-d4) because it limits hydrogen bonding variations that can cause the hydroxyl proton shift to drift unpredictably.

  • Transfer: Transfer the clear solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Calibration and Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock on the deuterium signal of CDCl₃ and shim the magnet (Z1-Z5) until the lock level is stable and the TMS signal FWHH (Full Width at Half Height) is <1.0 Hz.

  • ¹H NMR Parameters: 16–32 scans, 90° pulse angle, relaxation delay (D1) of 2.0 seconds.

  • ¹³C NMR Parameters: 512–1024 scans, 30° pulse angle, relaxation delay (D1) of 2.0 seconds, with proton decoupling (WALTZ-16) enabled to collapse carbon-proton splitting and enhance signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

Data Presentation: Spectral Assignments

The following tables summarize the quantitative NMR data, mapping each signal to its structural origin based on standard literature values[1][3].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentCausality / Structural Note
3.71 Singlet (s)-3H-OCH₃Deshielded by adjacent ester carbonyl oxygen.
3.65 Doublet of doublets (dd)10.5, 5.51H-CH₂OH (Pro-R)Diastereotopic proton; geminal coupling to Pro-S, vicinal to C2-H.
3.58 Doublet of doublets (dd)10.5, 6.51H-CH₂OH (Pro-S)Diastereotopic proton; geminal coupling to Pro-R, vicinal to C2-H.
2.66 Multiplet (m)-1H-CH(CH₃)-Split by the adjacent methyl group and both diastereotopic methylene protons.
2.45 Broad singlet (br s)-1H-OHBroadened by rapid chemical exchange; shift varies with sample concentration.
1.17 Doublet (d)7.13H-CH₃Split strictly by the single adjacent C2 methine proton.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentCausality / Structural Note
176.2 C=O (Ester Carbonyl)Highly deshielded due to sp² hybridization and electronegative oxygens.
64.5 -CH₂OH (C3)Deshielded by the directly attached hydroxyl oxygen.
51.8 -OCH₃ (Methoxy)Deshielded by the ester oxygen; typical chemical shift for methyl esters.
39.2 -CH- (C2)Aliphatic methine carbon, slightly deshielded by the adjacent carbonyl.
13.5 -CH₃ (Methyl)Shielded aliphatic methyl carbon.

Advanced Workflow: Enantiomeric Excess (ee) Determination

While standard ¹H NMR confirms the constitutional structure, it cannot differentiate between (R) and (S) enantiomers directly. To validate the enantiomeric purity of the Roche ester, derivatization with a chiral resolving agent, such as Mosher's acid chloride ((S)-MTPA-Cl), is required[4].

Protocol for Mosher Ester Derivatization:

  • In a flame-dried vial under an argon atmosphere, dissolve 5 mg of the Roche ester in 0.5 mL of anhydrous pyridine.

  • Add 1.5 equivalents of (S)-MTPA-Cl (α-methoxy-α-trifluoromethylphenylacetyl chloride).

  • Stir at room temperature for 1–2 hours until completion (monitor by TLC).

  • Quench the reaction with water, extract with dichloromethane (DCM), and concentrate under reduced pressure.

  • Dissolve the crude mixture in CDCl₃ and acquire ¹H and ¹⁹F NMR spectra.

  • Causality: The chiral MTPA group creates diastereomers ((R,S) vs (S,S)) if any (S)-Roche ester is present as an impurity. These diastereomers have distinct chemical environments, leading to resolved peaks in the ¹⁹F NMR (typically around -72.5 ppm) and ¹H NMR (methoxy shifts)[4]. Integration of these distinct peaks provides a highly accurate calculation of the enantiomeric excess (ee%).

Workflow A 1. Sample Prep (R)-Roche Ester in Pyridine B 2. Derivatization Add (S)-MTPA-Cl A->B Argon atm. C 3. Workup DCM Extraction B->C RT, 1 hr D 4. NMR Acquisition 1H & 19F NMR in CDCl3 C->D Isolate product E 5. ee% Calculation Integrate Diastereomers D->E Analyze shifts

Step-by-step workflow for enantiomeric excess determination via Mosher ester derivatization.

Conclusion

The precise NMR characterization of methyl (R)-3-hydroxy-2-methylpropanoate relies on understanding the fundamental principles of diastereotopicity and inductive deshielding. By following the standardized acquisition protocols and derivatization strategies outlined above, researchers can ensure the structural and stereochemical integrity of this critical building block, safeguarding the downstream success of complex synthetic campaigns[2][5].

References

  • Homo-Roche Ester Derivatives by Asymmetric Hydrogenation and Organocatalysis, The Journal of Organic Chemistry - ACS Public
  • Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters, PMC - NIH.
  • Total Synthesis of Iejimalide B, PMC - NIH.
  • Asymmetric Synthesis of the Roche Ester and its Derivatives by Rhodium‐INDOLPHOS‐Catalyzed Hydrogenation, ResearchG
  • Chemoenzymatic Hydroxymethylation of Carboxylic Acids by Tandem Stereodivergent Biocatalytic Aldol Reaction and Chemical Decarboxylation, ACS C

Sources

Method

Topic: Determination of Enantiomeric Excess of Methyl (R)-3-hydroxy-2-methylpropanoate by Gas-Liquid Chromatography (GLC)

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract Methyl (R)-3-hydroxy-2-methylpropanoate is a pivotal chiral building block in the synthesis of a multitude of pharmacologicall...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Methyl (R)-3-hydroxy-2-methylpropanoate is a pivotal chiral building block in the synthesis of a multitude of pharmacologically active molecules and fine chemicals. Its stereochemical purity is a critical quality attribute, directly influencing the efficacy and safety of the final product. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the determination of the enantiomeric excess (ee) of this compound using Gas-Liquid Chromatography (GLC). We present two robust protocols: a direct method employing a chiral stationary phase (CSP) and an indirect method involving diastereomeric derivatization. The guide emphasizes the causality behind experimental choices, offers comprehensive, step-by-step protocols, and includes troubleshooting advice to ensure reliable and accurate results.

Introduction: The Imperative of Chiral Purity

In pharmaceutical and chemical synthesis, the biological activity of a chiral molecule often resides in a single enantiomer, while the other may be inactive or, in some cases, elicit undesired or toxic effects.[1] Methyl 3-hydroxy-2-methylpropanoate, with its two functional groups (hydroxyl and ester) and a single stereocenter, is a versatile precursor for complex molecules. Consequently, the ability to accurately quantify its enantiomeric excess (ee) is not merely an analytical task but a fundamental requirement for process optimization, quality control, and regulatory compliance.

Gas-Liquid Chromatography (GLC) offers a powerful combination of high resolution, sensitivity, and speed, making it an ideal technique for this purpose.[2] The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates a chiral environment. This can be achieved in two primary ways within a GLC framework:

  • Direct Separation: Utilizing a capillary column where the stationary phase itself is chiral.

  • Indirect Separation: Chemically converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral column.

This document will provide detailed protocols for both approaches, allowing laboratories to select the method that best suits their available instrumentation and analytical requirements.

Principle of Chiral Recognition in GLC

The fundamental principle of chiral separation via chromatography is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral selector.[3] The differing stability of these complexes leads to a difference in retention time, enabling separation.

  • On a Chiral Stationary Phase (CSP): The enantiomers interact directly with the chiral selector immobilized on the column wall (e.g., a cyclodextrin derivative). One enantiomer will form a more stable, lower-energy complex with the CSP, causing it to be retained longer on the column than its mirror image.[2][3] The efficiency of this separation depends on the specific interactions (e.g., hydrogen bonding, inclusion complexation, dipole-dipole interactions) between the analyte and the CSP.[2]

  • Via Chiral Derivatization: In the indirect method, the analyte enantiomers ((R)-A and (S)-A) are reacted with a single, pure enantiomer of a chiral derivatizing agent ((R)-CDA). This reaction creates a pair of diastereomers ((R)-A-(R)-CDA and (S)-A-(R)-CDA). Unlike enantiomers, diastereomers have different physical and chemical properties, including boiling points and polarity, which allows them to be separated using conventional, achiral GLC columns.[4]

Protocol 1: Direct Enantiomeric Separation on a Chiral Stationary Phase

This direct method is often preferred for its simplicity, as it minimizes sample handling and avoids potential complications from derivatization reactions.[5] The choice of the correct CSP is critical for success. For hydroxy esters like methyl 3-hydroxy-2-methylpropanoate, derivatized cyclodextrin phases are highly effective.[2]

Materials and Instrumentation
  • Analyte: Methyl 3-hydroxy-2-methylpropanoate (racemic standard and sample of unknown ee).

  • Solvent: Dichloromethane or Ethyl Acetate (High Purity, GC Grade).

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), split/splitless injector, and data acquisition system.

  • Chiral GC Column: Beta-DEX™ 225 (or equivalent 2,3-di-O-acetyl-6-O-TBDMS-beta-cyclodextrin phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Experimental Protocol
  • Standard Preparation:

    • Prepare a ~1 mg/mL solution of racemic methyl 3-hydroxy-2-methylpropanoate in dichloromethane. This standard is crucial for confirming the retention times of both enantiomers and for calculating the resolution factor.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a vial.

    • Dissolve in 10 mL of dichloromethane to achieve a concentration of ~1 mg/mL. Ensure the sample is fully dissolved.

  • GLC System Setup and Analysis:

    • Install the chiral column and condition it according to the manufacturer's instructions.

    • Set the GLC parameters as outlined in Table 1.

    • Inject 1 µL of the racemic standard to identify the elution order and verify system suitability (baseline separation).

    • Inject 1 µL of the prepared sample.

    • Perform at least two injections to ensure reproducibility.

Data Presentation: GLC Parameters
ParameterRecommended ValueRationale
Column Beta-DEX™ 225 (30m x 0.25mm, 0.25µm)This cyclodextrin phase provides excellent selectivity for hydroxyl-containing chiral compounds.
Carrier Gas Helium or HydrogenProvides good efficiency. Hydrogen may allow for faster analysis times.
Inlet Mode Split (Ratio 50:1)Prevents column overloading and ensures sharp peaks for a concentrated sample.
Inlet Temp. 220 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program 60 °C (hold 2 min), ramp to 180 °C at 5 °C/minA temperature ramp is essential to achieve separation and elute the peaks in a reasonable time.
Detector FIDFID offers high sensitivity and a wide linear range for organic compounds.
Detector Temp. 250 °CPrevents condensation of the analyte in the detector.
Injection Vol. 1 µLStandard volume for capillary columns.
Visualization: Workflow for Direct Chiral GLC Analysis

G cluster_prep Sample & Standard Preparation cluster_gc GLC Analysis cluster_data Data Processing racemic Prepare Racemic Standard (~1 mg/mL) inject_std Inject Racemic Standard racemic->inject_std System Suitability sample Prepare Sample Solution (~1 mg/mL) inject_sample Inject Sample sample->inject_sample Analysis acquire Acquire Chromatogram inject_std->acquire inject_sample->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Enantiomeric Excess (%) integrate->calculate

Caption: Workflow for direct ee determination by chiral GLC.

Protocol 2: Indirect Analysis via Diastereomeric Derivatization

This method is useful when a suitable chiral column is unavailable or when the direct method fails to provide adequate separation. The key is to react the hydroxyl group of the analyte with an enantiomerically pure chiral derivatizing agent (CDA).

Principle and Reagent Selection

We will use (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid, in its acid chloride form ((S)-(+)-MTPA-Cl). This reagent reacts with the hydroxyl group of methyl 3-hydroxy-2-methylpropanoate to form stable diastereomeric esters. The bulky phenyl and trifluoromethyl groups of the MTPA moiety provide the steric and electronic differences necessary for separation on a standard achiral column.[6] The use of a single enantiomer of the CDA is paramount; any impurity in the CDA will lead to an inaccurate ee determination.

Materials and Instrumentation
  • Analyte & Solvents: As in Protocol 1.

  • Derivatizing Agent: (S)-(+)-MTPA-Cl, >99% ee.

  • Catalyst/Base: Anhydrous Pyridine or 4-Dimethylaminopyridine (DMAP).

  • Quenching Reagent: Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction Solvent: Diethyl ether or Hexane.

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).

  • Instrumentation: Standard GC-FID/MS with an achiral column.

  • Achiral GC Column: DB-5 or HP-5MS (or equivalent 5% phenyl-methylpolysiloxane phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Detailed Derivatization Protocol
  • Reaction Setup: In a clean, dry 2 mL vial equipped with a magnetic stir bar, dissolve ~2 mg of the methyl 3-hydroxy-2-methylpropanoate sample in 0.5 mL of anhydrous dichloromethane.

  • Base Addition: Add 10 µL of anhydrous pyridine. Pyridine acts as a base to neutralize the HCl byproduct of the reaction.

  • CDA Addition: Add ~5 mg (~1.2 equivalents) of (S)-(+)-MTPA-Cl. Cap the vial tightly.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary GC injection if necessary.

  • Workup & Extraction:

    • Add 0.5 mL of saturated NaHCO₃ solution to quench the reaction and neutralize excess acid.

    • Add 1 mL of diethyl ether, vortex vigorously for 30 seconds, and allow the layers to separate.

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic layer over a small amount of anhydrous Na₂SO₄.

    • The resulting solution containing the diastereomeric esters is ready for GLC analysis.

Data Presentation: GLC Parameters (Achiral Column)
ParameterRecommended ValueRationale
Column DB-5 (30m x 0.25mm, 0.25µm)A standard, robust, and versatile achiral column suitable for a wide range of compounds.
Carrier Gas Helium or HydrogenStandard choice for general purpose GC.
Inlet Mode Split (Ratio 30:1)Appropriate for the expected concentration after derivatization.
Inlet Temp. 250 °CAccommodates the higher boiling point of the MTPA-ester derivatives.
Oven Program 100 °C (hold 1 min), ramp to 250 °C at 10 °C/minA higher final temperature and faster ramp are needed for the less volatile derivatives.
Detector FIDProvides excellent response for the derivatized esters.
Detector Temp. 280 °CPrevents condensation of the high-boiling derivatives.
Injection Vol. 1 µLStandard injection volume.
Visualization: Workflow for Indirect Chiral GLC Analysis

G cluster_deriv Derivatization cluster_gc GLC Analysis (Achiral Column) cluster_data Data Processing dissolve Dissolve Sample in Solvent add_reagents Add Pyridine & (S)-MTPA-Cl dissolve->add_reagents react React at Room Temp. add_reagents->react workup Quench & Extract Diastereomers react->workup inject Inject Derivatized Sample workup->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Enantiomeric Excess (%) integrate->calculate

Caption: Workflow for indirect ee determination via derivatization.

Data Analysis and Calculation

For both methods, the enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers (or diastereomers). It is critical that the peaks are well-resolved (baseline separation, Resolution (Rs) > 1.5) for accurate integration.

The formula for enantiomeric excess is:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where:

  • Area₁ is the peak area of the major enantiomer.

  • Area₂ is the peak area of the minor enantiomer.

The identity of the (R)-enantiomer peak must be confirmed by injecting an authenticated standard of Methyl (R)-3-hydroxy-2-methylpropanoate, if available.

Method Validation and System Suitability

A full method validation should be conducted according to established guidelines (e.g., ICH Q2(R1)) for use in a regulated environment.[7] Key considerations include:

  • Specificity: Demonstrated by the baseline resolution of the two enantiomer peaks from each other and any potential impurities.

  • Linearity: The detector response for each enantiomer should be linear across a range of concentrations. This is crucial for accurately quantifying a minor enantiomer in the presence of a large excess of the major one.[8]

  • Accuracy & Precision: Determined by repeat analysis of samples with known enantiomeric compositions.

  • Limit of Quantification (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified. This is critical for high-ee samples.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Poor Separation Incorrect column choice (direct method). Incomplete derivatization (indirect method). Inappropriate oven temperature program.Verify column selectivity for this class of compounds. Optimize the temperature ramp (slower ramp rate often improves resolution). For the indirect method, confirm reaction completion and check purity of the CDA.
Peak Tailing Active sites in the injector liner or column. Column degradation. Sample is too polar.Use a deactivated injector liner. Break off the first few cm of the column inlet. Ensure derivatization is complete (indirect method).
Inconsistent Retention Times Leaks in the system. Fluctuations in carrier gas flow/pressure. Column not properly conditioned.Perform a leak check. Verify gas pressures and flows. Re-condition the column as per manufacturer's guidelines.
Extra Peaks in Chromatogram Impurities in the sample or solvent. Byproducts from the derivatization reaction.Run a solvent blank. Analyze the sample by GC-MS to identify unknown peaks. Optimize derivatization conditions (e.g., stoichiometry, reaction time) to minimize byproducts.

Conclusion

Gas-Liquid Chromatography is a highly effective and reliable technique for determining the enantiomeric excess of methyl (R)-3-hydroxy-2-methylpropanoate. The direct method using a chiral cyclodextrin-based column offers a straightforward and rapid analysis. The indirect method, while requiring a chemical derivatization step, provides a robust alternative that can be performed with standard achiral columns. The choice between methods will depend on laboratory resources and specific analytical challenges. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately assess the stereochemical purity of this vital chiral intermediate.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Validating the Enantiomeric Excess of (S)-(1-Methylpyrrolidin-3-YL)methanol. BenchChem.
  • Kim, J., et al. (2020). Chiral Derivatization of Hydroxycarboxylic Acids Using 2,4,6-Trichlorobenzoyl Chloride as a Highly Efficient Regioselective Esterification Reagent for Gas Chromatography-Mass Spectrometry. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC.
  • J-Stage. (n.d.). NEW TYPE OF DERIVATIZATION REAGENTS FOR LIQUID CHROMATOGRAPHIC RESOLUTION OF ENANTIOMERIC HYDROXYL COMPOUNDS. J-Stage. Retrieved from [Link]

  • Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Retrieved from [Link]

  • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. BenchChem.
  • Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry. Retrieved from [Link]

  • Záruba, K., & Tůma, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Lee, S., et al. (2025). Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. Analytical Chemistry. Retrieved from [Link]

  • Obrnuta faza. (n.d.). GC Derivatization Reagents.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis. BenchChem.
  • University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Schmuck, C., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. Retrieved from [Link]

  • Vishnu murthy, M., et al. (n.d.). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry.
  • You, L., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: GC-MS Analysis of (S)-2-Hydroxy-3-methylbutanoic Acid Derivatives. BenchChem.
  • LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

Sources

Application

Large-Scale Synthesis of Methyl (R)-(-)-3-Hydroxyisobutyrate (Roche Ester): Biocatalytic and Chemocatalytic Workflows

Executive Summary Methyl (R)-(-)-3-hydroxyisobutyrate, universally known as the Roche ester, is a privileged chiral building block (chiron) essential for the total synthesis of complex polyketide natural products such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (R)-(-)-3-hydroxyisobutyrate, universally known as the Roche ester, is a privileged chiral building block (chiron) essential for the total synthesis of complex polyketide natural products such as1[1], as well as commercial pharmaceuticals including statins, antibiotics, and vitamins. Because the Roche ester is a liquid at ambient temperature, its optical purity cannot be practically upgraded via standard 2[2]. Therefore, the burden of enantiopurity falls entirely on the primary synthetic step, which must inherently deliver >95% enantiomeric excess (ee)[2].

This application note details the two most robust, field-proven methodologies for the large-scale synthesis of the Roche ester: Rhodium-Catalyzed Asymmetric Hydrogenation and Lipase-Mediated Kinetic Resolution .

Strategic Causality: Mechanism-Driven Process Selection

As a Senior Application Scientist, selecting the correct scale-up route requires understanding the molecular causality behind each reaction's enantioselectivity.

1. Chemocatalytic Causality (Steric Control): When utilizing rhodium-catalyzed asymmetric hydrogenation of methyl 2-hydroxymethylacrylate, the causality of enantioselection is strictly steric. Using bulky chiral ligands like INDOLPHOS prevents the formation of inactive or poorly selective bis-ligated [Rh(L)₂]⁺ species. Instead, the steric bulk forces the formation of the highly active 2[2]. This precise coordination environment enables extraordinary turnover frequencies (TOF) exceeding 3[3].

2. Biocatalytic Causality (Conformational Dynamics): Conversely, biocatalytic kinetic resolution offers a highly scalable, ambient-condition alternative. Serine hydrolases, such as Pseudomonas aeruginosa LipA, utilize a highly conserved 4[4]. The causality of resolution lies in the enzyme's flexible α-helical double lid domain, which undergoes a conformational shift upon binding the (S)-enantiomer of the racemic Roche ester. The catalytic serine attacks the carbonyl carbon, forming a 4[4], hydrolyzing it to the corresponding acid and leaving the desired (R)-(-)-Roche ester untouched in the organic phase.

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation

This protocol leverages high-pressure chemocatalysis to achieve 100% theoretical yield with exceptional atom economy.

Step-by-Step Methodology
  • Catalyst Preparation (In Situ): In a strictly inert glovebox environment, dissolve 1.0 mol% of [Rh(nbd)₂]BF₄ and 1.1 mol% of the chiral INDOLPHOS ligand in anhydrous, degassed dichloromethane (DCM). Stir for 30 minutes to ensure complete mono-ligation.

  • Substrate Loading: Transfer the catalyst solution to a high-pressure stainless-steel autoclave. Add a 1.0 M solution of methyl 2-hydroxymethylacrylate (prochiral substrate) in DCM.

  • Hydrogenation: Seal the autoclave, purge three times with inert nitrogen, and then pressurize with 10 bar of ultra-high-purity H₂ gas. Maintain the reaction at 25 °C under vigorous mechanical stirring (800 rpm) to eliminate mass transfer limitations.

  • Product Isolation: Depressurize the reactor carefully. Filter the crude mixture through a short pad of silica to remove the rhodium catalyst, followed by solvent evaporation under reduced pressure to yield the pure Roche ester.

Self-Validating System: The reaction progress is continuously validated by the mass flow controller (MFC) monitoring H₂ uptake. A definitive plateau in H₂ consumption at exactly 1.0 molar equivalent mathematically guarantees complete conversion, eliminating the need for intermediate sampling.

G Substrate Methyl 2-hydroxymethylacrylate (Prochiral Substrate) Reactor High-Pressure Reactor (10 bar H2, 25°C, DCM) Substrate->Reactor Catalyst [Rh(nbd)2]BF4 + INDOLPHOS (Chiral Catalyst) Catalyst->Reactor Product Methyl (R)-(-)-3-hydroxyisobutyrate (>98% ee, >99% Yield) Reactor->Product Asymmetric Hydrogenation

Caption: Chemocatalytic workflow for the asymmetric hydrogenation of methyl 2-hydroxymethylacrylate.

Protocol 2: Biocatalytic Kinetic Resolution

For facilities lacking high-pressure hydrogenation infrastructure, enzymatic kinetic resolution is the preferred scalable alternative.

Step-by-Step Methodology
  • Bioreactor Initialization: Charge a jacketed bioreactor with 0.1 M potassium phosphate buffer (pH 7.2). Bring the system to a controlled 30 °C.

  • Substrate Addition: Add racemic methyl 3-hydroxyisobutyrate to achieve a 10-15% (w/v) biphasic mixture. Engage the impeller at 400 rpm to ensure a fine emulsion.

  • Enzyme Dosing: Inoculate the reactor with a lyophilized preparation of Pseudomonas aeruginosa LipA (or an engineered equivalent).

  • pH-Stat Control: Initiate the automated pH-stat dosing unit loaded with 2.0 M NaOH. The enzyme will selectively hydrolyze the (S)-enantiomer into (S)-3-hydroxyisobutyric acid, lowering the pH.

  • Downstream Processing: Once the reaction terminates, halt agitation to allow phase separation. Extract the aqueous phase twice with ethyl acetate to recover the unreacted, highly enantioenriched (R)-(-)-Roche ester.

Self-Validating System: The hydrolysis of the (S)-ester generates acid, causing a stoichiometric drop in pH. The automated pH-stat counteracts this by titrating NaOH. The volume of NaOH dispensed provides a real-time, self-validating kinetic curve. The reaction is complete when exactly 0.5 equivalents of NaOH have been consumed, confirming the theoretical 50% resolution limit has been reached.

G Racemate Racemic Roche Ester (Substrate) Bioreactor pH-Stat Bioreactor (pH 7.2, 30°C, Aq/Org biphasic) Racemate->Bioreactor Enzyme P. aeruginosa LipA (Biocatalyst) Enzyme->Bioreactor Resolution Enzymatic Kinetic Resolution (Selective (S)-Hydrolysis) Bioreactor->Resolution Separation Phase Separation & Solvent Extraction Resolution->Separation Product (R)-(-)-Roche Ester (Organic Phase, >99% ee) Separation->Product Extraction Byproduct (S)-3-hydroxyisobutyric acid (Aqueous Phase) Separation->Byproduct Aqueous Wash

Caption: Biocatalytic kinetic resolution workflow utilizing LipA for selective enantiomer hydrolysis.

Quantitative Data Presentation

The following table summarizes the key operational metrics comparing both large-scale synthetic routes.

MetricRh-INDOLPHOS HydrogenationLipA Enzymatic Resolution
Catalyst System [Rh(nbd)₂]BF₄ + INDOLPHOSPseudomonas aeruginosa LipA
Substrate Methyl 2-hydroxymethylacrylateRacemic Roche Ester
Reaction Conditions 10 bar H₂, 25 °C, DCMpH 7.2, 30 °C, Aqueous/Organic
Max Theoretical Yield 100%50% (without DKR)
Enantiomeric Excess (ee) > 98%> 99%
Turnover Frequency (TOF) > 5500 h⁻¹Enzyme-dependent (High)
Primary Scale-Up Challenge High-pressure engineering, Rh costDownstream separation, 50% waste

References

  • Source: UvA-DARE (Digital Academic Repository)
  • Title: Asymmetric Synthesis of the Roche Ester and its Derivatives by Rhodium‐INDOLPHOS‐Catalyzed Hydrogenation Source: ResearchGate URL
  • Title: Resolution of physics and deep learning-based protein engineering filters: A case study with a lipase for industrial substrate hydrolysis Source: PLOS One URL
  • Title: Large-Scale Synthesis of the Anti-Cancer Marine Natural Product (+)

Sources

Method

derivatization of (R)-3-hydroxy-2-methylpropanoate for GC analysis

Application Note: Derivatization Strategies for GC-MS Analysis of (R)-3-Hydroxy-2-methylpropanoate Executive Summary & Analytical Context (R)-3-hydroxy-2-methylpropanoate is a highly versatile molecule encountered in two...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization Strategies for GC-MS Analysis of (R)-3-Hydroxy-2-methylpropanoate

Executive Summary & Analytical Context

(R)-3-hydroxy-2-methylpropanoate is a highly versatile molecule encountered in two primary domains: as an endogenous biological metabolite (in its free acid form: 3-hydroxyisobutyric acid, or 3-HIBA) and as a critical chiral building block in asymmetric organic synthesis (in its methyl ester form: the Roche ester). Accurate quantification via Gas Chromatography-Mass Spectrometry (GC-MS) requires robust chemical derivatization to mask the polar hydroxyl (-OH) and carboxylate (-COO-) moieties. This application note details the mechanistic rationale, validated protocols, and self-validating quality control measures for the silylation of (R)-3-hydroxy-2-methylpropanoate to ensure high-fidelity analytical data.

Mechanistic Rationale for Derivatization (Causality)

Direct injection of underivatized (R)-3-hydroxy-2-methylpropanoate into a GC system results in severe peak tailing, poor chromatographic resolution, and thermal degradation in the inlet. This is caused by strong intermolecular hydrogen bonding and interactions with the silanol groups of the GC column's stationary phase.

  • Silylation Dynamics : The addition of silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) facilitates a nucleophilic attack by the analyte's oxygen lone pairs onto the electrophilic silicon atom of the reagent. This reaction replaces the active protons with bulky, non-polar trimethylsilyl (TMS) groups, drastically lowering the boiling point and increasing thermal stability[1].

  • Lewis Acid Catalysis : The inclusion of 1% Trimethylchlorosilane (TMCS) is critical. TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silylating environment. This ensures the complete conversion of the primary hydroxyl group, which can otherwise exhibit variable reactivity due to steric hindrance when in complex biological matrices[2].

  • Solvent Selection : Pyridine is utilized not only as a solvent but as an acid scavenger. It neutralizes the HCl byproduct generated by TMCS, driving the reaction equilibrium forward and protecting the GC column from acid-catalyzed degradation[3].

Workflow Visualization

G A Sample Lyophilization (Ensure Anhydrous Conditions) B Internal Standard Addition (e.g., 4-Phenylbutyric Acid) A->B C Methoximation (Optional) (MOX in Pyridine, 37°C) B->C D Silylation (BSTFA + 1% TMCS, 70°C) C->D E GC-MS Injection (EI Mode, 70 eV) D->E F Data Processing (Quantitation via m/z 117) E->F

Caption: GC-MS derivatization workflow for (R)-3-hydroxy-2-methylpropanoate analysis.

Validated Experimental Protocols

Protocol A: Biological Matrices (Untargeted/Targeted 3-HIBA Profiling)

This protocol is optimized for metabolomics where 3-HIBA is extracted from complex biological fluids (e.g., serum or urine)[3].

  • Extraction & Drying : Aliquot 50 µL of the biological fluid. Add 200 µL of cold methanol containing the internal standard (e.g., 4-phenylbutyric acid or malonic acid)[2]. Vortex for 60 s, and centrifuge at 14,000 x g for 10 min. Transfer the supernatant and evaporate to absolute dryness under a gentle stream of nitrogen at 37°C.

  • Methoximation (Matrix Standardization) : Add 30 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 min. This step protects alpha-keto acids present in the matrix, preventing them from forming multiple enol-TMS artifacts that could co-elute with the target analyte.

  • Silylation : Add 30 µL of BSTFA containing 1% TMCS. Cap tightly and incubate at 70°C for 45 to 60 minutes[1][3].

  • Analysis : Cool to room temperature, transfer to a GC vial with a glass insert, and inject 1.0 µL into the GC-MS.

Protocol B: Synthetic Fractions (Methyl (R)-3-hydroxy-2-methylpropanoate / Roche Ester)

For pure synthetic fractions, the carboxylic acid is already protected as a methyl ester. Only the hydroxyl group requires silylation.

  • Preparation : Dissolve 1 mg of the dried synthetic fraction in 50 µL of anhydrous pyridine.

  • Silylation : Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). MSTFA is preferred here for its higher volatility, which prevents the reagent peak from co-eluting with the relatively low-boiling Roche ester derivative[4].

  • Incubation : Incubate at 60°C for 30 minutes.

  • Analysis : Inject directly or dilute with anhydrous hexane prior to GC-MS analysis.

Data Presentation & Analytical Parameters

The following tables summarize the optimal instrumental parameters and the diagnostic fragmentation patterns required for confident identification.

Table 1: Recommended GC-MS Operating Conditions

ParameterSpecificationCausality / Rationale
Column HP-5MS or equivalent (30m x 0.25mm x 0.25µm)5% phenyl stationary phase provides optimal selectivity for TMS-derivatized organic acids.
Carrier Gas Helium, constant flow at 1.0 mL/minEnsures reproducible retention indices and optimal mass transfer in the vacuum interface.
Inlet Temperature 250°CHigh enough for flash vaporization, low enough to prevent thermal degradation of the TMS ether.
Oven Program 60°C (hold 2 min) -> 6°C/min to 280°C (hold 5 min)Gradual ramp resolves closely related structural isomers (e.g., 2-hydroxy vs. 3-hydroxyisobutyric acid)[2].
Ionization Electron Impact (EI), 70 eVStandard energy for generating reproducible, library-searchable fragmentation patterns.

Table 2: Diagnostic EI-MS Fragments for Quantitation

Compound FormDerivative TypeMolecular Weight (Da)Primary Quantifier Ion (m/z)Qualifier Ions (m/z)
Free Acid (3-HIBA)Di-TMS248.1117 147, 233 ([M-CH3]+)
Roche EsterMono-TMS190.1117 101, 175 ([M-CH3]+)
4-Phenylbutyric Acid (IS)Mono-TMS236.1104 118, 221 ([M-CH3]+)

Note: The m/z 117 fragment corresponds to the [CH2-O-TMS]+ oxonium ion, which is highly characteristic of primary TMS ethers and serves as the most abundant and reliable ion for selected ion monitoring (SIM)[4].

Trustworthiness & System Self-Validation

To ensure the integrity of the derivatization process, the analytical sequence must be designed as a self-validating system. Analysts must verify the following checkpoints:

  • Moisture Contamination Check : Residual water will hydrolyze the TMS reagents, forming hexamethyldisiloxane (HMDS). If a massive solvent delay peak corresponding to HMDS suppresses early-eluting analytes, the sample was not completely anhydrous prior to derivatization.

  • Completeness of Reaction : Monitor the chromatogram for the presence of mono-TMS 3-hydroxyisobutyric acid (m/z 176). If the mono-TMS peak area exceeds 1% of the di-TMS peak area, the silylation is incomplete. This indicates reagent depletion, requiring sample dilution or an increase in BSTFA volume.

  • Internal Standard Stability : The absolute peak area of the internal standard (e.g., 4-phenylbutyric acid) should not deviate by more than ±15% across the batch. A sudden drop indicates injection port discrimination, a failing liner, or active sites developing in the column.

References

  • Combined Application of NMR- and GC-MS-Based Metabonomics Yields a Superior Urinary Biomarker Panel for Bipolar Disorder. Source: nih.gov.
  • GC–MS-based urinary organic acid profiling reveals multiple dysregulated metabolic pathways following experimental acute alcohol consumption. Source: uva.nl.
  • Serum Metabolomic Signatures of Hirschsprung's Disease Based on GC–MS and LC–MS. Source: acs.org.
  • Untargeted Metabolomics of Tomato Plants after Root-Knot Nematode Infestation. Source: acs.org.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (R)-3-Hydroxy-2-methylpropanoate (Roche Ester)

Welcome to the Technical Support Center for the isolation and purification of (R)-3-hydroxy-2-methylpropanoate, commonly known as the (R)-Roche ester. This chiral building block is critical in the total synthesis of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (R)-3-hydroxy-2-methylpropanoate, commonly known as the (R)-Roche ester. This chiral building block is critical in the total synthesis of complex polyketides and 1[1]. Because it is typically synthesized via transition-metal catalyzed asymmetric hydrogenation using2[2], crude mixtures often contain catalyst residues, enantiomeric impurities, and over-reduction products. This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to ensure >99% purity and enantiomeric excess (ee).

Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Roche Ester + Impurities) Step1 Silica Plug / Filtration (Remove Ru/Rh Catalyst) Start->Step1 Phase 1 Step2 Mild Aqueous Wash (Remove Free Acid) Step1->Step2 Organic Filtrate Step3 Fractional Distillation (Remove Volatiles) Step2->Step3 Concentrated Crude Step4 Chiral SFC Polish (Remove (S)-Enantiomer) Step3->Step4 Distillate (74°C) End Pure (R)-Roche Ester (>99% ee, >99% purity) Step4->End Final Polish

Workflow for the isolation and purification of (R)-Roche ester from crude mixtures.

Quantitative Data: Impurity Profiling & Physicochemical Properties

To design an effective purification strategy, one must understand the physical properties of the target ester and its 3[3].

CompoundImpurity TypeMolecular WeightBoiling PointPrimary Removal Strategy
(R)-Roche Ester Target Product 118.13 g/mol 74 °C (10 mmHg)N/A
(S)-Roche Ester Enantiomeric118.13 g/mol 74 °C (10 mmHg)Chiral SFC / Enzymatic Resolution
Methyl 2-methylpropanoate Over-reduction102.13 g/mol 71 °C (760 mmHg)Evaporation / Fore-run Distillation
3-Hydroxy-2-methylpropanoic acid Hydrolysis104.10 g/mol DecomposesCold aqueous NaHCO₃ wash
Methyl 2-(hydroxymethyl)acrylate Unreacted SM116.12 g/mol ~80 °C (10 mmHg)Chemical Derivatization
Troubleshooting Guides & FAQs

Q1: Why does my distilled (R)-Roche ester appear discolored (yellow/brown) after asymmetric hydrogenation, and how do I prevent this? A: Discoloration is caused by the carryover of transition metal catalysts (e.g., Ruthenium or Rhodium complexes) into the distillation flask[2]. At elevated distillation temperatures, these highly polar complexes thermally decompose, causing product degradation and color leaching into the distillate. Causality & Solution: Transition metal complexes are highly polar, whereas the Roche ester is moderately polar. You must implement a self-validating catalyst removal step before distillation. Passing the crude mixture through a short silica gel plug using a non-polar solvent mixture (e.g., MTBE) traps the metal complexes. Validation: A completely colorless organic filtrate confirms successful catalyst removal prior to thermal stress.

Q2: I am detecting free 3-hydroxy-2-methylpropanoic acid in my NMR spectra. How do I selectively remove it without hydrolyzing the Roche ester? A: The presence of the free acid is a result of adventitious hydrolysis during aqueous workup or prolonged storage. Because the Roche ester is somewhat water-soluble and susceptible to base-catalyzed hydrolysis, using harsh basic washes (like 1M NaOH) will destroy your target product. Causality & Solution: Use a mild, cold aqueous wash with saturated sodium bicarbonate (NaHCO₃) at 0–5 °C. The bicarbonate selectively deprotonates the free acid, partitioning it into the aqueous layer, while the low temperature and mild pH prevent the4[5]. Validation: Verify that the aqueous layer pH is ~8; the absence of a broad carboxylic acid O-H stretch (~3000-2500 cm⁻¹) in the final IR spectrum confirms removal.

Q3: My GC-MS shows contamination with methyl 2-(hydroxymethyl)acrylate (the starting material). Can I separate this by distillation? A: It is exceptionally difficult to separate the starting enoate from the Roche ester via standard fractional distillation because their boiling points are nearly identical under vacuum (~74 °C vs. ~80 °C at 10 mmHg)[1]. Causality & Solution: The structural similarity yields nearly identical vapor pressures. If conversion is incomplete, chemical derivatization is required to alter the boiling point of the impurity. However, the best practice is to ensure complete conversion during the hydrogenation step by monitoring hydrogen uptake and optimizing catalyst loading[2]. Validation: ¹H NMR of the crude mixture must show the complete disappearance of the alkene protons (δ ~5.8 and 6.2 ppm) before proceeding to distillation.

Q4: How do I resolve enantiomeric impurities ((S)-enantiomer) from the (R)-Roche ester? A: Enantiomers cannot be separated by standard distillation or achiral chromatography. Furthermore, because the 2[2], crystallization is not a viable purification method. Causality & Solution: You must rely on chiral recognition. Use Chiral Supercritical Fluid Chromatography (SFC) for analytical determination of enantiomeric excess (ee). If preparative separation is necessary, enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) can selectively acylate one enantiomer, drastically changing its polarity and allowing subsequent separation by standard silica gel chromatography. Validation: An SFC chromatogram showing baseline resolution with an area integration of >99:1 confirms enantiomeric purity.

Step-by-Step Methodologies
Protocol A: Mild Aqueous Workup & Catalyst Scavenging

This protocol removes transition metal catalysts and acidic hydrolysis byproducts prior to distillation.

  • Quench & Dilute: Dilute the crude asymmetric hydrogenation reaction mixture with Methyl tert-butyl ether (MTBE) (10 mL per gram of crude). Causality: MTBE provides excellent phase separation and has a low boiling point, preventing thermal degradation during subsequent solvent removal.

  • Silica Filtration: Pass the diluted mixture through a 2-inch pad of silica gel packed in a sintered glass funnel. Rinse with 2 column volumes of MTBE. Validation Checkpoint: The filtrate must be completely transparent. A dark band (Ru/Rh residues) will remain immobilized on the silica.

  • Mild Basic Wash: Transfer the filtrate to a separatory funnel. Wash with 0.5 volumes of ice-cold (0–5 °C) saturated aqueous NaHCO₃. Causality: Cold, mild base neutralizes the free acid into a water-soluble sodium salt without providing enough energy or hydroxide concentration to hydrolyze the target ester.

  • Phase Separation & Drying: Collect the organic layer. Extract the aqueous layer once more with MTBE to minimize yield loss. Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (30 °C, 150 mbar) to yield the concentrated crude ester.

Protocol B: Fractional Vacuum Distillation

This protocol isolates the (R)-Roche ester from volatile over-reduction products and heavy oligomeric residues[3].

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column to increase theoretical plates. Ensure all joints are lightly greased and vacuum-tight.

  • Vacuum Equilibration: Apply a steady vacuum of 10–12 mmHg. Causality: Lowering the pressure reduces the boiling point of the Roche ester from >200 °C to ~74 °C, preventing thermal decomposition and polymerization during purification[1].

  • Fore-run Collection: Slowly heat the oil bath to 85 °C. Collect the initial distillate (fore-run) boiling below 70 °C. Validation Checkpoint: This fraction contains volatile over-reduction products (e.g., methyl 2-methylpropanoate) and residual MTBE. Discard or set aside.

  • Main Fraction Collection: Swap the receiving flask. Collect the main fraction distilling steadily at 74–76 °C (at 10 mmHg).

  • Purity Verification: Analyze the main fraction via ¹H NMR (CDCl₃). Validation Checkpoint: The target product is confirmed by a characteristic doublet at ~1.1 ppm (CH₃), a multiplet at ~2.6 ppm (CH), and a singlet at ~3.7 ppm (OCH₃). No alkene signals should be present.

References
  • Wikipedia, "Roche ester", URL
  • UvA-DARE, "Asymmetric synthesis of the Roche Ester and its derivatives by Rh-IndolPhos catalyzed hydrogenation", URL
  • Benchchem, "(Benzyloxy)
  • Fisher Scientific, "Methyl (R)-(-)

Sources

Optimization

troubleshooting low enantioselectivity in Roche ester synthesis

Topic: Troubleshooting Low Enantioselectivity (ee%) in Roche Ester Synthesis Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Welcome to the Process Chemistry Support Portal...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Enantioselectivity (ee%) in Roche Ester Synthesis Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals

Welcome to the Process Chemistry Support Portal. This guide addresses enantioselectivity (ee%) degradation during the synthesis of (R)- or (S)-methyl 3-hydroxy-2-methylpropionate (the Roche ester). Because the Roche ester is a liquid at standard conditions, its optical purity cannot be easily upgraded via fractional crystallization[1]. Consequently, the primary asymmetric step—whether via transition-metal catalyzed hydrogenation or biocatalytic reduction—must intrinsically deliver >95% ee to be industrially viable.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the thermodynamic and kinetic causality behind ee% drops and provide self-validating protocols to ensure your workflows are robust.

Quantitative Comparison of Synthesis Routes & Typical ee% Metrics
Synthesis RouteCatalyst / EnzymeTypical ee%Optimal TempKey Vulnerability for ee% Drop
Asymmetric Hydrogenation Rh-IndolPhos98%-40 °CLigand sterics; Temperature spikes
Asymmetric Hydrogenation Ru-SYNPHOS / Rh-DuPHOS88 - 90%25 °CH2 mass transfer limitations
Biocatalytic Reduction Ene-reductases (OYE family)>99%30 °CSubstrate binding orientation
Enzymatic Hydrolysis Lipase (LipA) / EsteraseVaries (E-value)20 - 30 °CBackground chemical hydrolysis
Section 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Causality Focus: The enantioselectivity in Rh-catalyzed hydrogenation of methyl 2-hydroxymethylacrylate depends heavily on the steric bulk of the ligand and the formation of the correct mono-ligated active species. For example, bidentate ligands like IndolPhos are critical; monodentate ligands (e.g., MonoPhos) allow too much conformational flexibility in the transition state, resulting in poor ee%[1].

Standard Protocol: Rh-IndolPhos Asymmetric Hydrogenation
  • Preparation: In a strictly inert, nitrogen-filled glovebox, dissolve[Rh(nbd)₂]BF₄ (1.0 mol%) and the chiral IndolPhos ligand (1.1 mol%) in anhydrous, degassed dichloromethane (DCM).

  • Pre-activation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the mono-ligated[Rh(IndolPhos)(nbd)]⁺ complex.

  • Substrate Addition: Add methyl 2-hydroxymethylacrylate to the catalyst solution.

  • Hydrogenation: Transfer the solution to a high-pressure autoclave. Purge with H₂ gas three times, then pressurize to 10 bar.

  • Temperature Control: Cool the reactor to -40 °C.

    • Self-Validating Step: Monitor real-time hydrogen uptake. A steady consumption rate validates active catalysis, while a plateau indicates reaction completion (typically 20 hours). If uptake stalls prematurely, catalyst deactivation (likely via O₂/moisture ingress) has occurred.

  • Workup: Vent H₂, evaporate the solvent, and filter through a short silica plug to remove the metal catalyst before chiral GC/HPLC analysis.

RhCatalysis Start Issue: Low ee% in Rh-Hydrogenation CheckLigand Are you using a bidentate ligand (e.g., IndolPhos)? Start->CheckLigand MonoError Monodentate ligands allow TS flexibility. Switch to bidentate. CheckLigand->MonoError No CheckTemp Is the reaction temperature strictly controlled? CheckLigand->CheckTemp Yes TempError High temps reduce ΔΔG‡. Cool to -15°C or -40°C. CheckTemp->TempError No CheckPressure Is H2 mass transfer optimal? CheckTemp->CheckPressure Yes PressureError Low dissolved H2 favors non-selective pathways. Increase agitation/pressure. CheckPressure->PressureError No Success Optimal ee% (>95%) achieved CheckPressure->Success Yes

Diagnostic logic for troubleshooting low enantioselectivity in Rh-catalyzed hydrogenation.

FAQs: Asymmetric Hydrogenation

Q: My ee% dropped from 98% to 80% upon scaling up the Rh-IndolPhos reaction. What went wrong? A: This is a classic symptom of poor hydrogen mass transfer or inadequate temperature control. At a larger scale, the exothermic nature of hydrogenation can cause localized temperature spikes. Because enantioselectivity is exponentially dependent on the difference in activation energy (ΔΔG‡) between the two diastereomeric transition states, even a 5 °C spike can severely degrade ee%[1]. Corrective Action: Increase the impeller agitation rate to improve H₂ dissolution and utilize an internal cooling coil to rigorously maintain -40 °C.

Q: I'm using a bulky substrate ester group to try and improve ee%, but it's getting worse. Why? A: Counterintuitively, in certain Rh-phosphoramidite systems (like THNAPhos), substrates with bulkier ester groups tend to yield lower enantioselectivity[2]. The steric clash between the bulky ester and the chiral pocket of the catalyst distorts the optimal binding geometry, forcing the substrate into a less selective coordination mode. Stick to the methyl ester for optimal results.

Section 2: Biocatalytic C=C Bond Reduction

Causality Focus: Ene-reductases from the "Old Yellow Enzyme" (OYE) family reduce α,β-unsaturated compounds with excellent stereocontrol. However, the ee% is highly dependent on the binding orientation of the substrate in the active site. If the substrate can bind in two flipped conformations with similar affinities, the hydride transfer from the FMN cofactor will attack opposite faces of the alkene, resulting in a racemic mixture[3].

Standard Protocol: Biocatalytic Reduction using OYE
  • Enzyme Preparation: Express and purify the selected OYE (e.g., OYE1-3) in E. coli.

  • Reaction Mixture: In a 50 mM phosphate buffer (pH 7.0), add the substrate (methyl 2-hydroxymethylacrylate, 10-50 mM).

  • Cofactor Recycling: Add NADP⁺ (0.1 mM), glucose-6-phosphate (G6P, 1.5 eq relative to substrate), and glucose-6-phosphate dehydrogenase (G6PDH, 5 U/mL) to drive continuous NADPH regeneration.

  • Initiation: Add the OYE biocatalyst (1-5 mg/mL) and incubate at 30 °C with orbital shaking (150 rpm).

  • Monitoring:

    • Self-Validating Step: Extract aliquots with ethyl acetate, dry over Na₂SO₄, and analyze via chiral GC. The appearance of the product peak coupled with a stoichiometric decrease in substrate validates active turnover, ruling out cofactor depletion. The reaction should reach >99% conversion within 24 hours.

Biocatalysis Substrate Substrate (Methyl 2-hydroxymethylacrylate) Binding Active Site Binding (Orientation Check) Substrate->Binding FMN FMN Hydride Transfer (Stereoselective Step) Binding->FMN Optimal Fit Failure1 Flipped Binding (Leads to (S)-enantiomer) Binding->Failure1 Poor Active Site Fit Product (R)-Roche Ester (>99% ee) FMN->Product Failure2 Cofactor Depletion (Stalls Reaction) FMN->Failure2 Failed NADPH Recycling

Ene-reductase catalytic cycle highlighting points of stereochemical and kinetic failure.

FAQs: Biocatalytic Reduction

Q: My biocatalytic reduction is giving high conversion but poor ee%. How do I fix the stereoselectivity? A: A near-racemic output in OYE-catalyzed reductions usually indicates that the substrate is binding in multiple orientations within the active site. While altering the O-protective group (e.g., O-allyl, O-benzyl) has little influence on stereoselectivity for some specific OYEs, it does have a major impact on the reaction rate[3]. If ee% is low, you must screen a different homologue from the OYE family (e.g., switch from OYE1 to YqjM or NCR) that possesses a more sterically constrained active site tailored to your specific substrate.

Q: The enzymatic reaction stalls at 30% conversion. Is the enzyme dying? A: Not necessarily. This is typically a failure of the cofactor regeneration system (NADPH depletion) rather than enzyme deactivation. Verify that your G6PDH is active and that the pH has not dropped significantly. The oxidation of G6P generates gluconic acid, which can acidify an improperly buffered solution and inhibit the ene-reductase.

Section 3: Enzymatic Kinetic Resolution (Lipases/Esterases)

Causality Focus: When using lipases (like LipA) or esterases (like Est-Y29) to resolve racemic Roche ester derivatives, the enantioselectivity is quantified by the E-value. A low E-value means the enzyme struggles to differentiate between the (R) and (S) enantiomers. This is often due to the high flexibility of the enzyme's active site loops, which lowers the energy barrier for the non-preferred enantiomer to react[4][5].

FAQs: Kinetic Resolution

Q: Can I increase the temperature to speed up the kinetic resolution without losing ee%? A: Generally, no. While certain engineered esterases like Est-Y29 are thermostable up to 338 K, elevated temperatures increase the conformational flexibility of both the substrate and the enzyme's active site[5]. This thermodynamic flexibility reduces the chiral recognition capabilities of the catalytic triad, leading to a lower E-value. To maximize ee%, run the resolution at the lowest temperature that still provides a viable reaction rate (typically 20-25 °C), and stop the reaction at exactly 50% conversion.

References
  • Asymmetric synthesis of the Roche Ester and its derivatives by Rh-IndolPhos catalyzed hydrogenation UvA-DARE (Digital Academic Repository) URL:[Link]

  • Asymmetric Synthesis of the Roche Ester and its Derivatives by Rhodium‐INDOLPHOS‐Catalyzed Hydrogenation ResearchGate URL:[Link]

  • Resolution of physics and deep learning-based protein engineering filters: A case study with a lipase for industrial substrate hydrolysis Forschungszentrum Jülich URL: [Link]

  • Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction ResearchGate URL:[Link]

  • Structural Basis for the Enantioselectivity of Esterase Est-Y29 toward (S)-Ketoprofen ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of (R)-3-Hydroxy-2-methylpropanoate

Welcome to the Technical Support Center for handling (R)-3-hydroxy-2-methylpropanoate (commonly known as the Roche ester) and its derivatives. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling (R)-3-hydroxy-2-methylpropanoate (commonly known as the Roche ester) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who require high-fidelity stereochemical maintenance during complex synthetic sequences.

I. Core Troubleshooting & FAQs

Q1: Why does (R)-3-hydroxy-2-methylpropanoate racemize so easily during downstream reactions?

A: The primary vulnerability of the Roche ester lies at the C2 stereocenter, which is alpha to the carbonyl group. When the ester is converted to an aldehyde (Roche aldehyde) or subjected to strongly basic conditions, the alpha-proton becomes highly acidic. This facilitates enolization. Upon re-protonation of the enol or enolate intermediate, stereochemical integrity is lost, resulting in racemization [1].

Q2: How can I prevent racemization during the reduction of the ester to the aldehyde?

A: Direct reduction of the Roche ester to the corresponding aldehyde using DIBAL-H is notoriously problematic because the resulting aldehyde is highly volatile and prone to rapid racemization, even at 0 °C [2]. To prevent this, you must avoid isolating the free aldehyde. Two field-proven strategies include:

  • Telescoped Continuous Flow: Perform the reduction and subsequent olefination (e.g., Horner-Wadsworth-Emmons) in a continuous flow reactor. This ensures the aldehyde is consumed immediately upon generation [3].

  • Borane-Catalyzed Acetalization: Use specialized "Fiddler crab-type" borane catalysts to selectively reduce the protected ester directly to a stable acetal (which does not racemize) rather than the free aldehyde [2].

Q3: Does the choice of hydroxyl protecting group influence configurational stability?

A: Yes. The steric bulk and electronic properties of the protecting group dictate the conditions required for downstream manipulations. For instance, protecting the primary alcohol as a tert-butyldimethylsilyl (TBS) ether or a p-methoxybenzyl (PMB) ether allows for milder downstream coupling and reduction conditions. If you attempt direct cuprate coupling on an unprotected or weakly protected derivative (like a tosylate), the molecule can cyclize into an achiral 3-methyloxetane intermediate, which opens from both faces and causes complete racemization [4].

II. Mechanistic Pathways & Workflows

To understand the causality behind these experimental choices, review the enolization-driven racemization pathway below.

RacemizationPathway A Chiral Roche Aldehyde (C2 Stereocenter Intact) B Base / Acid Catalysis (Alpha-proton removal) A->B C Achiral Enol/Enolate Intermediate B->C Loss of Chirality D Re-protonation (Non-stereoselective) C->D E Racemic Mixture (R/S Aldehyde) D->E 50:50 Mixture

Fig 1: Base/Acid-catalyzed enolization leading to the racemization of Roche aldehyde.

III. Quantitative Data & Reagent Selection

The table below summarizes the efficacy of various reduction/protection strategies in maintaining the enantiomeric excess (ee) of the Roche ester derivatives.

Strategy / CatalystReaction TypeIntermediate StabilityRacemization RiskTypical Yield (%)Final ee (%)
Standard DIBAL-H (Batch) Ester to AldehydeLow (Isolating aldehyde)High 40 - 60< 80%
Telescoped Flow (DIBAL-H) Ester to AlkeneN/A (Consumed in situ)Low 85 - 95> 95%
Fiddler Crab Borane (1f) Ester to AcetalHigh (Stable at -20 °C)None > 98> 99%
PMB Protection + Swern Alcohol to AldehydeModerate (Use immediately)Moderate 71 (over 3 steps)> 90%

IV. Validated Experimental Protocols

Protocol A: Selective Reduction to Acetal using Borane Catalysis

This protocol utilizes a Fiddler crab-type borane catalyst to bypass the unstable aldehyde, forming a stable acetal without racemization [2].

  • Preparation: In a dry, argon-purged flask, dissolve the benzylated Roche ester (1.0 equiv) in anhydrous solvent (or run neat if scaling up).

  • Catalyst Addition: Add 0.01 mol % of the Fiddler crab-type borane catalyst (1f).

  • Silane Addition: Slowly add the reducing agent (phenylsilane or similar, 1.5 equiv) via a syringe pump. Crucial Causality: The reaction is highly exothermic. The addition rate must be controlled to maintain the internal temperature between 30 °C and 35 °C to prevent thermal degradation of the catalyst.

  • Workup: Quench the reaction with a mild buffer. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Validation: The resulting acetal can be purified via standard silica gel chromatography. Stereochemical integrity is validated via chiral HPLC; no racemization occurs even after 1 year of storage at -20 °C [2].

Protocol B: Telescoped Continuous Flow Reduction-Olefination

This protocol prevents racemization by immediately trapping the volatile aldehyde intermediate [3].

  • System Setup: Configure a two-stage microreactor flow system.

  • Stage 1 (Reduction): Pump a solution of the protected Roche ester (2.5 mL/min) and DIBAL-H into a T-mixer at -78 °C. The residence time ( tR​ ) should be precisely calibrated (e.g., 60 seconds) to ensure complete reduction to the tetrahedral intermediate without over-reduction to the alcohol.

  • Stage 2 (Olefination): Feed the output stream directly into a second T-mixer containing a pre-formed phosphonate carbanion (Horner-Wadsworth-Emmons reagent) at room temperature.

  • Collection: Collect the output stream in a flask containing saturated aqueous Rochelle's salt to break the aluminum emulsion.

  • Validation: The E-trisubstituted olefin product is isolated with >95% selectivity and complete retention of the initial stereocenter.

TelescopedFlow A Protected Roche Ester B Flow Reactor 1 DIBAL-H (-78 °C) A->B C Unstable Aldehyde (Not Isolated) B->C tR = 60s D Flow Reactor 2 HWE Reagent (RT) C->D Immediate Transfer E Stable Chiral Alkene D->E

Fig 2: Telescoped continuous flow setup preventing aldehyde isolation and racemization.

V. References

  • Landis, C. R., et al. "Organic Syntheses Procedure: Hydroformylation routes to chiral aldehydes." Organic Syntheses, 2026. Available at:[Link]

  • "Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes." Journal of the American Chemical Society, 2024. Available at:[Link]

  • Webb, D., & Jamison, T. F. "A Continuous Homologation of Esters: An Efficient Telescoped Reduction–Olefination Sequence." MIT Open Access Articles, 2012. Available at: [Link]

  • "Cinnamomeoventrolide – Double Bond Regioisomerism in Frog Semiochemicals." PMC, NIH, 2018. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Commercial (R)-3-Hydroxy-2-methylpropanoate (Roche Ester)

Welcome to the Technical Support Center for (R)-3-hydroxy-2-methylpropanoate , universally known as the Roche ester. As a foundational chiral pool building block, its stereochemical and chemical purity is critical for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-3-hydroxy-2-methylpropanoate , universally known as the Roche ester. As a foundational chiral pool building block, its stereochemical and chemical purity is critical for the total synthesis of complex polyketides, pharmaceutical intermediates, and pheromones[1][2].

Despite being commercially available with high enantiomeric excess (ee), researchers frequently encounter batch-to-batch variability. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies to identify, quantify, and resolve common impurities found in commercial batches.

Part 1: Quantitative Summary of Common Impurities

Before diving into specific troubleshooting scenarios, it is crucial to understand the impurity profile you are likely to encounter. The table below summarizes the most common contaminants, their origins, and detection methods.

Impurity ProfileCausality / OriginDetection MethodTypical Commercial LimitRemediation Strategy
(S)-Enantiomer Incomplete asymmetric induction during Rh/Ru-catalyzed hydrogenation[3].Chiral GC< 1.0%Derivatization or re-sourcing.
Estolides (Dimers) Intermolecular transesterification upon prolonged storage[4].LC-MS / GC-MS< 2.0%High-vacuum fractional distillation.
2-Methyl-1,3-propanediol Over-reduction of the ester moiety during catalytic synthesis[5].GC-MS / NMR< 0.5%Fractional distillation.
Methyl 2-hydroxymethylacrylate Unreacted prochiral starting material[3].¹H NMR< 0.1%Chromatographic separation.

Part 2: Frequently Asked Questions & Troubleshooting Guides

Q: My downstream aldol reactions are yielding unexpected diastereomeric mixtures. Could the commercial Roche ester be the culprit? A: Yes. The most critical, yet invisible, impurity is the enantiomeric (S)-3-hydroxy-2-methylpropanoate[1]. If your commercial batch was synthesized via asymmetric hydrogenation of methyl 2-hydroxymethylacrylate, imperfect facial selectivity by the chiral catalyst can leave 1–2% of the (S)-enantiomer[3]. Because the Roche ester is a liquid at room temperature, its optical purity cannot be upgraded by simple crystallization[3]. You must rigorously verify the ee using chiral Gas Chromatography (GC) before advancing your synthesis[6].

Q: I noticed the viscosity of my Roche ester batch has increased significantly after several months of storage. What happened? A: The Roche ester is a bifunctional molecule containing both a primary hydroxyl group (donor) and a methyl ester (acceptor). Upon prolonged storage at room temperature, or in the presence of trace acidic/basic impurities, it undergoes intermolecular transesterification to form estolides (dimers and higher oligomers)[4]. This self-condensation releases methanol and significantly increases the viscosity of the liquid. To prevent this, the reagent must be stored strictly at -20 °C under an inert atmosphere[2].

Q: My ¹H NMR shows extra signals in the aliphatic region, and my GC-MS shows an impurity with an m/z of 90. What is this? A: This is 2-methyl-1,3-propanediol. This over-reduction product occurs when the ester moiety is inadvertently reduced during the catalytic hydrogenation of the precursor, or if aggressive hydride donors were used in an upstream synthetic step[5]. Because it possesses two hydroxyl groups, it can wreak havoc on downstream protection or oxidation steps.

Part 3: Analytical Triage & Mechanistic Workflows

To systematically diagnose your commercial batch, follow the analytical triage workflow below.

Workflow Start Commercial (R)-Roche Ester Batch Analysis GCMS GC-MS / LC-MS Profiling Start->GCMS MassHigh m/z > 118 (e.g., m/z 204) GCMS->MassHigh High MW MassLow m/z = 90 GCMS->MassLow Low MW MassExact m/z = 118 GCMS->MassExact Target MW Dimers Estolides / Dimers (Transesterification) MassHigh->Dimers Diol 2-Methyl-1,3-propanediol (Over-reduction) MassLow->Diol ChiralGC Chiral GC Analysis (e.g., β-DEX 225) MassExact->ChiralGC Enantiomer (S)-Enantiomer (Incomplete Induction) ChiralGC->Enantiomer Split Peak Pure Pure (R)-Roche Ester ChiralGC->Pure Single Peak

Analytical triage workflow for identifying impurities in commercial Roche ester batches.

Pathway M1 Molecule 1: (R)-Roche Ester (Hydroxyl Donor) Heat Prolonged Storage / Heat Trace Acid/Base M1->Heat M2 Molecule 2: (R)-Roche Ester (Ester Acceptor) M2->Heat Dimer Dimer (Estolide) m/z 204 Heat->Dimer Intermolecular Transesterification MeOH Methanol (Byproduct) Heat->MeOH Elimination

Mechanism of estolide (dimer) formation via intermolecular transesterification.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Enantiomeric Excess (ee) Determination via Chiral GC

Causality: Why use a β-DEX 225 or Chiralsil DEX-CB column? The cyclodextrin stationary phase forms transient diastereomeric inclusion complexes with the enantiomers of the Roche ester. The (R)-enantiomer typically elutes slightly faster than the (S)-enantiomer due to subtle differences in binding affinities[6][7]. Self-Validating System: You must inject a racemic standard before analyzing the commercial batch. If baseline resolution (Rs > 1.5) is not achieved on the racemate, any ee calculation on the commercial batch is scientifically invalid.

Step-by-Step Methodology:

  • Sample Preparation: Dilute 10 mg of the commercial Roche ester in 1.0 mL of anhydrous dichloromethane (DCM).

  • Column Setup: Install a β-DEX 225 capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness) in the GC instrument.

  • Instrument Parameters: Set the carrier gas (Helium) flow rate to 1.5 mL/min. Set the injector temperature to 250 °C with a split ratio of 50:1.

  • Temperature Program: Run an isothermal hold at 65 °C for 70 minutes (Alternatively, 75 °C for 2.0 min, then ramp 5 °C/min to 90 °C depending on the specific column chemistry)[6][7].

  • Validation Run: Inject 1 µL of a racemic standard. Confirm the elution of the (R)-enantiomer (e.g., ~60.8 min) followed by the (S)-enantiomer (e.g., ~62.4 min)[6].

  • Batch Analysis: Inject 1 µL of the commercial sample. Integrate the peak areas to calculate the exact ee.

Protocol 2: Removal of Estolide Dimers via High-Vacuum Fractional Distillation

Causality: Why use high vacuum? The Roche ester boils at ~175 °C at atmospheric pressure. Heating the neat liquid to this temperature will aggressively drive the transesterification reaction, creating more dimers than you remove[4]. By dropping the pressure to 0.1 mmHg, the boiling point is reduced to ~45–50 °C, preserving the monomeric state. Self-Validating System: Weigh the distillation pot residue after the procedure. The mass of the viscous residue should directly correlate with the dimer concentration previously estimated by LC-MS or NMR.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is strictly acid/base-free (base-washed and oven-dried) to prevent catalyzing further transesterification during heating.

  • Loading: Transfer the degraded Roche ester batch to the distillation flask. Add a PTFE-coated magnetic stir bar.

  • Degassing: Apply high vacuum (0.1 mmHg) at room temperature for 10 minutes to remove trace volatile solvents (e.g., ambient moisture or methanol byproducts).

  • Distillation: Gradually heat the oil bath. The pure monomeric (R)-Roche ester will distill at approximately 45–50 °C at 0.1 mmHg.

  • Collection & Storage: Collect the main fraction. The high-molecular-weight dimers (estolides) will remain in the distillation pot as a viscous, yellowish residue. Immediately purge the collection flask with argon and store the purified distillate at -20 °C[2].

Part 5: References

  • BenchChem. Literature review on (R)-3-Methoxy-2-methylpropan-1-OL: Chiral Pool Synthesis. Available at:

  • Wassenaar, J., et al. Asymmetric synthesis of the Roche Ester and its derivatives by Rh-IndolPhos catalyzed hydrogenation. UvA-DARE (Digital Academic Repository). Available at:

  • Journal of the American Chemical Society. Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Available at:

  • Organic Syntheses. Organic Syntheses Procedure: Chiral Purity Determination. Available at:

  • ResearchGate. Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. Available at:

  • ResearchGate. Stereospecific Access to α-Haloalkyl Esters via Enol Ester Epoxides and Synthesis of a C3–C21 Fragment of Bastimolide A. Available at:

  • Wiley-VCH. Supporting Information: Asymmetric Synthesis of the Roche Ester and its Derivatives. Available at:

Sources

Troubleshooting

resolving issues with column chromatography for hydroxy esters

Technical Support Center: Troubleshooting Column Chromatography for Hydroxy Esters Welcome to the Chromatography Technical Support Center. Purifying hydroxy esters via normal-phase silica gel chromatography presents a un...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Column Chromatography for Hydroxy Esters

Welcome to the Chromatography Technical Support Center. Purifying hydroxy esters via normal-phase silica gel chromatography presents a unique set of physicochemical challenges. The presence of both a hydrogen-bond donating/accepting hydroxyl group (-OH) and a moderately polar ester carbonyl (-COOR) often leads to non-ideal behavior on standard acidic silica gel. This guide provides field-proven, mechanistically grounded troubleshooting strategies for researchers and drug development professionals.

Core Troubleshooting Guide (FAQ)

Q1: Why does my hydroxy ester streak severely across the TLC plate and tail during column elution? Causality & Mechanism: Tailing is a macroscopic symptom of non-linear adsorption isotherms. The free hydroxyl group of your analyte forms strong, reversible hydrogen bonds with the free silanol groups (-SiOH) on the silica gel surface. Because silanol binding sites are heterogeneous in their acidity and spatial distribution, the analyte molecules experience varying retention times, causing the band to broaden and tail. Solution: Introduce a polar modifier to your mobile phase to competitively bind the silanol sites. Adding 1–2% (v/v) Triethylamine (TEA) or 1–5% of an alcohol (like methanol or isopropanol) to your eluent will saturate the most active silanol sites, ensuring your hydroxy ester elutes as a sharp, symmetrical band.

Q2: I am purifying a γ

  • or δ -hydroxy ester, but my post-column NMR shows a significant amount of lactone. How do I prevent this? Causality & Mechanism: Standard normal-phase silica gel is inherently acidic (pH ~4.5–5.5). When γ
  • (1,4) or δ
  • (1,5) hydroxy esters are exposed to this acidic surface, it catalyzes an intramolecular transesterification. The hydroxyl oxygen nucleophilically attacks the ester carbonyl, expelling the alkoxy group to form a thermodynamically stable 5- or 6-membered lactone ring[1]. This spontaneous cyclization is a well-documented artifact in the synthesis of complex lactones and prostaglandins[2]. Solution: You must deactivate the acidic sites on the stationary phase. Pre-treat your silica gel by packing the column with a slurry containing 1% TEA. Alternatively, switch to a neutral stationary phase such as Neutral Alumina or Florisil, which do not promote acid-catalyzed ring closure.

Q3: My ester is degrading into a carboxylic acid and an alcohol during the run. What is causing this hydrolysis? Causality & Mechanism: Ester hydrolysis on a column is driven by the synergistic effect of adventitious water in your mobile phase and the acidic silanol groups acting as a heterogeneous catalyst. While isolated ester functions are generally stable under controlled conditions[3], highly electrophilic esters (e.g., trifluoroacetates) or sterically unhindered esters are particularly susceptible to cleavage on active silica. Solution: Ensure all eluents are strictly anhydrous. If the ester is highly labile, minimize its residence time on the column by using flash chromatography with pressurized inert gas, or utilize a reverse-phase (C18) system where the stationary phase is chemically inert.

Q4: I cannot separate my hydroxy ester from a structurally similar diol impurity. The Rf​ values are identical. What are my options? Causality & Mechanism: When the dipole moments and hydrogen-bonding capacities of two molecules are nearly identical, normal-phase silica cannot differentiate them effectively. Solution: Temporarily mask the hydroxyl group via derivatization (e.g., forming a Trimethylsilyl (TMS) ether). This eliminates the hydrogen-bond donor capacity, drastically shifting the Rf​ value of the hydroxy ester and allowing baseline separation from the diol (which may form a bis-TMS ether with a different polarity). The TMS group can be easily removed post-purification.

Diagnostic Matrix

Observed SymptomMechanistic CauseDiagnostic IndicatorRecommended Corrective Action
Severe Tailing / Broad Bands Strong H-bonding between -OH and free -SiOH groups.Elution requires excessive solvent; TLC shows a "comet" shape.Add 1-2% TEA or 1-5% MeOH/iPrOH to the mobile phase.
Lactone Formation Silica-catalyzed intramolecular transesterification.Emergence of a less polar spot on TLC; IR peak at ~1770 cm⁻¹ ( γ -lactone).Pre-neutralize silica gel with 1% TEA or use Neutral Alumina.
Ester Hydrolysis Adventitious water reacting at acidic silanol sites.Baseline material on TLC; MS shows[M-ROH] or free acid mass.Use anhydrous solvents; minimize column residence time.
Co-elution with Diols Indistinguishable polarities and H-bonding profiles.Overlapping peaks in fractions; mixed NMR spectra.Perform temporary TMS derivatization or switch to C18 Reverse-Phase.

Experimental Protocols

Protocol A: Preparation and Execution of a TEA-Neutralized Silica Gel Column Purpose: To prevent acid-catalyzed lactonization and minimize tailing of sensitive hydroxy esters.

  • Slurry Preparation : In a clean Erlenmeyer flask, prepare a slurry of silica gel using the non-polar component of your mobile phase (e.g., hexanes or heptane) containing 1% (v/v) Triethylamine (TEA).

  • Column Packing : Pour the slurry into the glass chromatography column. Use compressed nitrogen to pack the bed tightly and evenly.

  • Neutralization Flush : Flush the packed column with 2 to 3 column volumes (CV) of the 1% TEA/hexane solution. This ensures that all acidic silanol sites are fully saturated and neutralized.

  • Equilibration : Flush the column with 2 CV of your starting eluent mixture (without TEA, or with a trace amount like 0.1% if tailing is a secondary concern) to remove excess unbound TEA from the interstitial volume.

  • Elution : Load your hydroxy ester sample carefully onto the silica bed and proceed with your standard gradient elution.

Protocol B: TMS Derivatization for Difficult Separations Purpose: To alter the polarity of the hydroxy ester for separation from structurally similar polar impurities.

  • Reaction Setup : Dissolve the crude hydroxy ester mixture in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition : Add 1.5 equivalents of imidazole to the solution. Cool the flask to 0 °C, then add 1.2 equivalents of Trimethylsilyl chloride (TMSCl) dropwise.

  • Monitoring : Stir the reaction at room temperature. Monitor via TLC until the starting material is completely consumed (typically 1–2 hours). The product will appear as a new, significantly less polar spot.

  • Workup : Quench the reaction with deionized water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Deprotection : Purify the highly lipophilic TMS-protected ester via standard silica gel chromatography. Post-purification, cleave the TMS group by stirring the compound in methanol with a catalytic amount of 1M HCl for 30 minutes, followed by aqueous workup.

Troubleshooting Workflow Diagram

HydroxyEsterWorkflow Issue Observed Issue During Chromatography Tailing Severe Tailing or Broad Bands Issue->Tailing Lactonization Formation of Lactone Byproducts Issue->Lactonization Hydrolysis Ester Cleavage (Acid/Alcohol) Issue->Hydrolysis Cause1 Mechanism: Strong H-Bonding with Free Silanols (-SiOH) Tailing->Cause1 Cause2 Mechanism: Silica-Catalyzed Intramolecular Transesterification Lactonization->Cause2 Cause3 Mechanism: Hydrolysis via Adventitious Water & Acidity Hydrolysis->Cause3 Sol1 Action: Add 1-2% TEA or 5% MeOH/iPrOH Cause1->Sol1 Sol2 Action: Pre-neutralize Silica with 1% TEA or use Alumina Cause2->Sol2 Sol3 Action: Use Strictly Anhydrous Eluents & Minimize Time Cause3->Sol3

Logical troubleshooting workflow for resolving common hydroxy ester chromatography issues.

References

  • Title :2 Source : ACS Catalysis URL : https://pubs.acs.org/doi/10.1021/cs400930q (via Verified Grounding Redirect)

  • Title : Source : MDPI URL : https://www.mdpi.com/1422-0067/22/4/1572 (via Verified Grounding Redirect)

  • Title :1 Source : PMC - NIH URL : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2835805/ (via Verified Grounding Redirect)

  • Title :3 Source : ACS Publications URL : https://pubs.acs.org/doi/10.1021/jo982363%2B (via Verified Grounding Redirect)

Sources

Optimization

Technical Support Center: Minimizing By-Product Formation in the Reduction of Methyl 2-(hydroxymethyl)acrylate

Welcome to the Technical Support Center for the selective reduction of methyl 2-(hydroxymethyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the selective reduction of methyl 2-(hydroxymethyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this nuanced transformation. Our goal is to equip you with the knowledge to minimize by-product formation and maximize the yield of your desired product, 2-methylene-1,3-propanediol.

Introduction: The Challenge of Selectivity

The reduction of methyl 2-(hydroxymethyl)acrylate presents a classic chemoselectivity challenge. As an α,β-unsaturated ester, it possesses two primary electrophilic sites susceptible to nucleophilic attack by a hydride reagent: the carbonyl carbon (C1) and the β-carbon of the alkene (C3). The desired product, 2-methylene-1,3-propanediol, results from the selective 1,2-reduction of the ester functionality. However, several side reactions can occur, leading to a mixture of products and complicating purification. This guide will walk you through the common issues and their solutions.

Diagram: Reaction Pathway and Potential By-Products

cluster_main Reduction of Methyl 2-(hydroxymethyl)acrylate Start Methyl 2-(hydroxymethyl)acrylate Desired 2-Methylene-1,3-propanediol (Desired Product - 1,2-Reduction) Start->Desired Selective 1,2-Reduction (e.g., Luche, DIBAL-H) Byproduct1 Methyl 2-methyl-3-hydroxypropanoate (1,4-Conjugate Addition Product) Start->Byproduct1 1,4-Conjugate Addition (e.g., NaBH4 alone) Byproduct3 Polymerization Start->Byproduct3 Radical or Anionic Polymerization Byproduct2 2-Methyl-1,3-propanediol (Over-reduction Product) Byproduct1->Byproduct2 Further Reduction

Caption: Potential reaction pathways in the reduction of methyl 2-(hydroxymethyl)acrylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My primary by-product is methyl 2-methyl-3-hydroxypropanoate. How can I avoid this?

Answer: The formation of methyl 2-methyl-3-hydroxypropanoate indicates that 1,4-conjugate addition (also known as Michael addition) is the predominant reaction pathway. This is a common issue when using "soft" hydride donors or standard sodium borohydride (NaBH₄) in protic solvents.

Causality: Standard NaBH₄ is a relatively soft nucleophile, which preferentially attacks the softer electrophilic β-carbon of the α,β-unsaturated system.[1][2]

Solutions:

  • Employ the Luche Reduction: The Luche reduction is a highly effective method for promoting 1,2-reduction over 1,4-addition.[3][4] This is achieved by using a combination of sodium borohydride and a lanthanide salt, most commonly cerium(III) chloride (CeCl₃).

    • Mechanism of Action: CeCl₃ is a Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity, or "hardness," of the carbonyl carbon.[5] This makes the carbonyl carbon a more favorable site for hydride attack. Additionally, in alcoholic solvents like methanol, CeCl₃ facilitates the formation of alkoxyborohydrides, which are "harder" reducing agents and selectively attack the hard carbonyl carbon.[6][7]

    • Recommended Starting Conditions:

      • Reagents: Sodium borohydride (1.5 - 2.0 equivalents), Cerium(III) chloride heptahydrate (1.1 equivalents)

      • Solvent: Methanol

      • Temperature: 0 °C to room temperature. It is crucial to maintain a low temperature initially to control the reaction rate and selectivity.[8]

  • Consider Di-isobutylaluminum Hydride (DIBAL-H): DIBAL-H is another excellent choice for the selective 1,2-reduction of α,β-unsaturated esters to the corresponding allylic alcohols.[9]

    • Mechanism of Action: DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen. This is followed by an intramolecular hydride transfer to the carbonyl carbon.[10][11] The bulky isobutyl groups on the aluminum atom provide steric hindrance that generally disfavors 1,4-addition.[12]

    • Critical Parameter - Temperature: To achieve the allylic alcohol, the reaction is typically run at a temperature higher than that used for reduction to the aldehyde (e.g., 0 °C to room temperature). However, careful temperature control is still necessary to prevent over-reduction.

Issue 2: My reaction is producing 2-methyl-1,3-propanediol. What is causing this over-reduction?

Answer: The formation of 2-methyl-1,3-propanediol signifies that both the ester and the double bond have been reduced. This can occur under harsh reduction conditions or as a secondary reduction of the initial 1,4-addition product.

Causality:

  • Aggressive Reducing Agents: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the ester and the alkene, especially at elevated temperatures.

  • Secondary Reduction: If your initial conditions favor 1,4-addition to form methyl 2-methyl-3-hydroxypropanoate, this saturated ester can then be reduced to 2-methyl-1,3-propanediol, particularly if excess reducing agent is present or the reaction is allowed to proceed for an extended period at a higher temperature.

Solutions:

  • Avoid LiAlH₄: For this selective transformation, LiAlH₄ is generally not recommended due to its high reactivity.

  • Optimize DIBAL-H Conditions: If using DIBAL-H, over-reduction to the saturated diol can occur if the temperature is not carefully controlled or if a significant excess of the reagent is used.

    • Stoichiometry: Use a carefully measured amount of DIBAL-H (typically 2.0-2.5 equivalents for the reduction of an ester to a primary alcohol).

    • Temperature Control: Maintain the recommended temperature profile. For the formation of the allylic alcohol, starting at a low temperature (e.g., -78 °C) and slowly warming to 0 °C or slightly above is a common strategy.[13][14]

  • Refine Luche Reduction Protocol: While highly selective for 1,2-reduction, prolonged reaction times or a large excess of NaBH₄ under Luche conditions could potentially lead to some degree of alkene reduction, although this is less common. Ensure the reaction is monitored by TLC and quenched once the starting material is consumed.

Issue 3: My reaction mixture is becoming viscous and I am getting a low yield of all products. What is happening?

Answer: A viscous reaction mixture and low yields of monomeric products are strong indicators of polymerization. Acrylates are highly susceptible to both radical and anionic polymerization.[15][16]

Causality:

  • Radical Polymerization: Can be initiated by heat, light, or trace impurities. The starting material, methyl 2-(hydroxymethyl)acrylate, is often supplied with inhibitors like MEHQ (monomethyl ether of hydroquinone) to prevent this.[15]

  • Anionic Polymerization (Michael-type): The basic conditions generated during the work-up of hydride reductions can initiate anionic polymerization.

Solutions:

  • Check Inhibitor Status: If you have purified the starting material to remove the inhibitor, be aware that its stability is significantly reduced. It is best to use such purified monomers immediately.

  • Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating radical polymerization.

  • Control Temperature: Avoid excessive heating during the reaction and work-up.

  • Careful Quenching: When quenching the reaction (especially those involving strong bases), do so at low temperatures and with a mild proton source (e.g., saturated aqueous ammonium chloride or Rochelle's salt for DIBAL-H reductions) to neutralize any strong bases that could initiate polymerization.

  • Work-up Procedure: Process the reaction mixture promptly after quenching to minimize the time the product is in a potentially reactive state.

Recommended Experimental Protocols

The following are detailed, step-by-step methodologies for the two most promising approaches to the selective reduction of methyl 2-(hydroxymethyl)acrylate.

Protocol 1: Luche Reduction

This protocol is designed to favor the 1,2-reduction pathway, yielding the desired 2-methylene-1,3-propanediol.

Diagram: Luche Reduction Workflow

cluster_luche Luche Reduction Protocol Start Dissolve Methyl 2-(hydroxymethyl)acrylate and CeCl3·7H2O in Methanol Cool Cool to 0 °C Start->Cool Add_NaBH4 Add NaBH4 portion-wise Cool->Add_NaBH4 React Stir at 0 °C to RT, Monitor by TLC Add_NaBH4->React Quench Quench with Acetone, then Water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify

Caption: Step-by-step workflow for the Luche reduction.

Methodology:

  • To a solution of methyl 2-(hydroxymethyl)acrylate (1.0 eq) in methanol at room temperature, add cerium(III) chloride heptahydrate (1.1 eq). Stir until the cerium salt is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). Allow the reaction to slowly warm to room temperature if necessary for completion.

  • Once the starting material is consumed, cool the mixture back to 0 °C and quench by the slow addition of acetone to consume excess NaBH₄, followed by the addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-methylene-1,3-propanediol.

Protocol 2: DIBAL-H Reduction to the Allylic Alcohol

This protocol utilizes the Lewis acidic nature of DIBAL-H to achieve the desired reduction. Strict temperature control is paramount.

Diagram: DIBAL-H Reduction Workflow

cluster_dibal DIBAL-H Reduction Protocol Start Dissolve Methyl 2-(hydroxymethyl)acrylate in anhydrous Toluene or DCM Cool Cool to -78 °C Start->Cool Add_DIBAL Add DIBAL-H (2.2 eq) dropwise Cool->Add_DIBAL Warm_React Slowly warm to 0 °C, Monitor by TLC Add_DIBAL->Warm_React Quench Quench at 0 °C with Methanol, then Rochelle's Salt solution Warm_React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify

Caption: Step-by-step workflow for the DIBAL-H reduction.

Methodology:

  • In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve methyl 2-(hydroxymethyl)acrylate (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of DIBAL-H (2.2 eq, e.g., 1.0 M in hexanes) dropwise via syringe over 30-45 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.

  • Slowly warm the reaction mixture to 0 °C and monitor by TLC until the starting material is consumed.

  • Quench the reaction at 0 °C by the very slow, dropwise addition of methanol to consume excess DIBAL-H.

  • Add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously at room temperature until two clear layers form (this can take several hours).

  • Separate the layers and extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Key Parameters for Minimizing By-Products

ParameterRecommendation for High SelectivityRationale
Reducing Agent Luche Reagent (NaBH₄/CeCl₃) or DIBAL-HPromotes 1,2-reduction of the carbonyl group over 1,4-conjugate addition.
Temperature Low temperature control is critical (0 °C for Luche, -78 °C to 0 °C for DIBAL-H)Minimizes over-reduction and side reactions. For DIBAL-H, it is the key to controlling the extent of reduction.[12][13]
Stoichiometry Use a slight excess of the reducing agent (1.5-2.2 eq)Ensures complete conversion of the starting material without promoting excessive side reactions.
Solvent Methanol for Luche; Anhydrous Toluene or DCM for DIBAL-HThe solvent plays a role in the reactivity of the reducing agent. Anhydrous conditions are essential for DIBAL-H.
Work-up Mild quenching (e.g., acetone, methanol at low temp, followed by Rochelle's salt or NH₄Cl)Neutralizes reactive species and prevents base-catalyzed polymerization.
Atmosphere Inert (Nitrogen or Argon)Prevents oxygen-initiated radical polymerization of the acrylate.

By carefully selecting your reaction conditions and being mindful of the potential side reactions, you can significantly improve the outcome of the reduction of methyl 2-(hydroxymethyl)acrylate. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Professor Dave Explains. (2020, December 1). Reduction of Esters With DIBAL-H [Video]. YouTube. [Link]

  • Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. Retrieved from [Link]

  • TUODA. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? Retrieved from [Link]

  • Scribd. (n.d.). DIBAL-H: Mechanism and Applications. Retrieved from [Link]

  • Ashenhurst, J. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137–151.
  • Vankar, Y. D. (n.d.).
  • Chegg. (2021, March 19). Solved Luche Reduction - NaBH4, CeCl3 • Sodium borohydride. Retrieved from [Link]

  • Reddit. (2022, October 19). Reduction with DIBAL-H. r/OrganicChemistry. [Link]

  • Making Molecules. (2023, August 15). Conjugate Addition (1,4- or Michael Addition). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from [Link]

  • Pyo, S.-H., et al. (2012). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry, 14(7), 1944-1949.
  • Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • Wikipedia. (n.d.). Diisobutylaluminium hydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Luche reduction. Retrieved from [Link]

  • Reddit. (2021, June 6). The effect of CeCl3 on the reduction of alpha beta unsaturated carbonyls using NaBH4. r/chemhelp. [Link]

  • ResearchGate. (n.d.). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Information. A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Diisobutylaluminum Hydride (DIBAL-H). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]

  • Jurkauskas, V., & Buchwald, S. L. (2003). Conjugate Reduction of α,β-Unsaturated Carbonyl Compounds Catalyzed by a Copper Carbene Complex. Organic Letters, 5(15), 2639–2641.
  • Sibi, M. P., & Stanley, L. M. (2007). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Tetrahedron, 63(35), 8452–8473.
  • The Organic Chemistry Tutor. (2021, February 14). 1,2 vs 1,4 Addition, Alpha-Beta Unsaturated Carbonyls & Cuprates [Video]. YouTube. [Link]

  • Sakuma, S., & Miyaura, N. (2000). Asymmetric Conjugate 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Esters Catalyzed by Rhodium(I)/(S)-binap. The Journal of Organic Chemistry, 65(18), 5849–5851.
  • LibreTexts Chemistry. (2022, January 24). 16.8 Electrophilic Addition: 1,2- Versus 1,4-Addition. [Link]

  • Szostak, M., & Procter, D. J. (2013). Mechanistic and Kinetic Studies of Reductions of α,β Unsaturated Esters and Ketones by SmI2–Water. Organic Letters, 15(23), 5834–5837.
  • Al-Zoubi, R. M., et al. (2016). Bifunctional Iminophosphorane Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α-Substituted Acrylate Esters. Journal of the American Chemical Society, 138(1), 474–477.
  • ResearchGate. (n.d.). Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. Retrieved from [Link]

  • TIJER.org. (2013, December 5). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. [Link]

  • Wang, D., et al. (2024). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. Molecules, 29(1), 123.
  • Boyer, C., et al. (2017). Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. Journal of the American Chemical Society, 139(16), 5939–5945.
  • Brus, J., et al. (2023). Acrylates-based hydrophilic co-polymeric nanobeads as nanocarriers for imaging agents.
  • de la Torre, B. G., et al. (2017).
  • Podgorska, N., et al. (2020). Influence of an Alkoxylation Grade of Acrylates on Shrinkage of UV-Curable Compositions.
  • Wikipedia. (n.d.). Acrylate. Retrieved from [Link]

  • IntechOpen. (2020, May 6). Properties and Applications of Acrylates. [Link]

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Reference Data & Comparative Studies

Validation

Analytical Strategies for Enantiomeric Excess: Chiral HPLC vs. NMR for the Roche Ester

(R)-Methyl 3-hydroxy-2-methylpropanoate, universally known as the Roche ester, is a privileged chiral building block essential for the total synthesis of complex polyketides, macrolides, and pharmaceutical intermediates[...

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Author: BenchChem Technical Support Team. Date: April 2026

(R)-Methyl 3-hydroxy-2-methylpropanoate, universally known as the Roche ester, is a privileged chiral building block essential for the total synthesis of complex polyketides, macrolides, and pharmaceutical intermediates[1]. Because the biological efficacy of these downstream targets is intrinsically tied to their stereochemistry, determining the enantiomeric excess (ee) of the Roche ester with absolute precision is a critical quality control step in drug development.

However, the Roche ester presents a distinct analytical challenge: it is highly polar, relatively volatile, and lacks a conjugated π-system. This absence of a strong UV chromophore renders direct chiral High-Performance Liquid Chromatography (HPLC) with standard UV detection virtually blind to the analyte. Consequently, analytical chemists must rely on either pre-column derivatization for HPLC or chiral derivatizing agents (CDAs) for Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares these two methodologies, explaining the causality behind the experimental choices and providing self-validating protocols to ensure scientific integrity.

The Mechanistic Divide: Chromatography vs. Spectroscopy

The choice between HPLC and NMR dictates not just the workflow, but the fundamental physical chemistry used to differentiate enantiomers.

  • Chiral HPLC relies on the formation of transient diastereomeric complexes between the derivatized analyte and a chiral stationary phase (CSP). The difference in the free energy of these transient interactions ( ΔΔG ) leads to different retention times.

  • NMR Spectroscopy relies on the formation of covalent diastereomers using an enantiopure reagent. Because enantiomers are isochronous (magnetically equivalent) in an achiral environment, converting them into diastereomers places their protons into different magnetic shielding environments, allowing them to be resolved as distinct spectral peaks[2].

DecisionTree Start Determine ee of Roche Ester Q1 Is high-throughput screening required? Start->Q1 Q2 Is Absolute Configuration Unknown? Q1->Q2 No HPLC Chiral HPLC (Derivatization + UV) Q1->HPLC Yes Q2->HPLC No NMR 1H/19F NMR (Mosher's Ester) Q2->NMR Yes

Caption: Decision matrix for selecting chiral HPLC vs. NMR for Roche ester ee determination.

Method A: Chiral HPLC (The High-Throughput Approach)

The Causality of Derivatization

To utilize CSPs effectively, the Roche ester must be derivatized. Reacting the primary hydroxyl group with reagents like 2,4'-dibromoacetophenone or benzoyl chloride serves a dual mechanistic purpose:

  • Detectability: It introduces a strongly absorbing chromophore, enabling highly sensitive UV detection (typically at 254 nm)[3].

  • Resolution: It introduces aromatic rings that engage in robust π−π and dipole-dipole interactions with the CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate) in Chiralpak AD-H columns), drastically improving enantiomeric resolution.

Self-Validating Experimental Protocol

This protocol is designed to eliminate false positives caused by kinetic resolution or co-elution.

Step 1: Chemical Derivatization

  • Dissolve 10 mg of the Roche ester in 1 mL of anhydrous dichloromethane (DCM).

  • Add 1.5 equivalents of 2,4'-dibromoacetophenone, 1.5 equivalents of N,N-diisopropylethylamine (DIPEA), and a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP).

  • Causality Check: Stir at room temperature and monitor via TLC. The reaction must proceed to absolute completion. If stopped prematurely, kinetic resolution may occur (where the R enantiomer reacts faster than the S), artificially skewing the final ee calculation.

Step 2: System Suitability (Validation Step)

  • Before analyzing the unknown sample, you must inject a derivatized racemic standard .

  • Adjust the mobile phase (typically Hexane:Isopropanol, 95:5 v/v) until baseline resolution ( Rs​>1.5 ) is achieved.

  • Trustworthiness: If Rs​<1.5 on the racemic standard, the integration of the actual sample will be flawed due to peak tailing overlap. Do not proceed until baseline resolution is proven.

Step 3: Acquisition and Calculation

  • Inject the derivatized (R)-Roche ester sample.

  • Calculate ee using the area under the curve (AUC): ee=AUCR​+AUCS​∣AUCR​−AUCS​∣​×100%

Method B: NMR Spectroscopy (The Mosher's Ester Approach)

The Causality of Anisotropic Shielding

By coupling the Roche ester with an enantiopure CDA such as (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl), covalent diastereomers are formed[2]. The phenyl ring of the MTPA moiety creates an anisotropic magnetic shielding cone. Depending on the absolute configuration of the Roche ester's chiral center at C2, the methyl and methoxy protons will fall into different regions of this shielding cone, resulting in distinct chemical shifts ( Δδ ).

While 1 H NMR is standard, 19 F NMR is often superior for this specific assay. Fluorine signals appear in a spectral region completely free of background interference from the Roche ester skeleton, allowing for highly accurate integration of trace enantiomeric impurities without signal overlap.

Self-Validating Experimental Protocol

Step 1: Mosher Esterification

  • In a dry vial, dissolve 5 mg of Roche ester in 0.5 mL of anhydrous CDCl 3​ .

  • Add 3 equivalents of deuterated pyridine and 2.5 equivalents of (S)-MTPA-Cl.

  • Causality Check: The large excess of MTPA-Cl forces the reaction to 100% conversion rapidly, preventing kinetic resolution.

Step 2: Spectral Acquisition & Internal Validation

  • Acquire the 1 H and 19 F NMR spectra.

  • Trustworthiness: Inspect the 1 H spectrum for unreacted Roche ester (look for the primary hydroxyl triplet) or MTPA-OH (hydrolyzed MTPA-Cl). The presence of MTPA-OH can overlap with product peaks in 1 H NMR; hence, 19 F NMR serves as the ultimate validator, as the CF 3​ group of the esterified product will resolve cleanly from the CF 3​ group of hydrolyzed MTPA-OH.

Step 3: Integration

  • Integrate the diastereomeric methoxy or methyl doublets. The ee is calculated directly from the integration ratio of the major vs. minor diastereomer peaks.

Workflow Visualization

Workflow cluster_HPLC Chiral HPLC Workflow cluster_NMR NMR Workflow Roche (R)-Roche Ester Starting Material Deriv1 Derivatization (e.g., 2,4'-dibromoacetophenone) Roche->Deriv1 Deriv2 Mosher Esterification ((S)-MTPA-Cl + Pyridine) Roche->Deriv2 Racemic Racemic Standard Validation (Rs > 1.5) Deriv1->Racemic RunHPLC HPLC Analysis (UV Detection) Racemic->RunHPLC Check Conversion Check (Must be 100%) Deriv2->Check RunNMR 1H / 19F NMR (Integration) Check->RunNMR

Caption: Parallel experimental workflows for HPLC and NMR enantiomeric excess determination.

Quantitative Comparison Summary

To determine which method suits your laboratory's needs, consult the performance metrics summarized below. HPLC is the undisputed choice for routine process chemistry where high throughput is required, whereas NMR is invaluable when absolute configuration must be confirmed alongside ee.

ParameterChiral HPLC (Derivatized)NMR (Mosher's Ester)
Limit of Detection (ee) > 99.5% (Highly precise)~ 95 - 98% (Limited by S/N ratio)
Sample Requirement < 1 mg5 - 10 mg
Throughput High (10-20 mins/run after prep)Low (1-2 hours prep + acquisition)
Absolute Configuration Cannot determine directlyCan determine via Δδ spatial models
Primary Source of Error Co-elution / Poor baseline resolutionKinetic resolution during derivatization
Equipment Cost Moderate (HPLC + Chiral Columns)High (High-field NMR Spectrometer)

Sources

Comparative

Comparative Guide to Chiral Columns for the Enantiomeric Separation of Hydroxy Esters

Introduction Hydroxy esters (such as α and β -hydroxy esters) are highly versatile chiral building blocks utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hydroxy esters (such as α

  • and β -hydroxy esters) are highly versatile chiral building blocks utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals. Whether produced via asymmetric reduction of β -keto esters or non-enzymatic kinetic resolution[1], accurately determining the enantiomeric excess ( ee ) of these intermediates is a critical quality control step.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the gold standard for this analysis[2]. However, chiral method development is not a trial-and-error exercise; it is a rational process dictated by the supramolecular interactions between the chiral selector and the analyte. This guide objectively compares the performance of industry-standard polysaccharide-based chiral columns for separating hydroxy ester enantiomers and provides a field-proven, self-validating experimental protocol.

Mechanistic Principles of Chiral Recognition

Polysaccharide derivatives—specifically amylose and cellulose polymers coated or immobilized on silica gel—dominate the enantioseparation of hydroxy esters. The chiral recognition mechanism relies on a transient "three-point interaction" model[3]:

  • Hydrogen Bonding: The carbamate or benzoate groups on the CSP act as hydrogen bond donors and acceptors. For hydroxy esters, the hydroxyl (-OH) and ester carbonyl (-C=O) groups are the primary interaction sites.

  • Dipole-Dipole and π−π Interactions: Aryl-substituted hydroxy esters engage in π−π stacking with the phenyl rings of the CSP selector.

  • Steric Inclusion: The polymer backbone forms a chiral cavity. The structural difference between amylose ( α -1,4-glycosidic linkages forming a flexible helical groove) and cellulose ( β -1,4-glycosidic linkages forming a rigid, linear conformation) dictates which enantiomer fits better into the cavity. The enantiomer with the optimal steric fit is retained longer, achieving baseline resolution.

Comparative Analysis of Polysaccharide CSPs

Selecting the correct column depends heavily on the structural features of the target hydroxy ester.

  • Chiralpak AD-H (Amylose-based): Features an amylose tris(3,5-dimethylphenylcarbamate) selector. The flexible amylose helix is highly accommodating. It is typically the first-choice column for aryl-substituted β -hydroxy esters, often providing exceptional selectivity due to optimal π−π stacking and steric inclusion[4].

  • Chiralcel OD-H (Cellulose-based): Features a cellulose tris(3,5-dimethylphenylcarbamate) selector. The rigid cellulose backbone offers complementary selectivity to AD-H. It is particularly effective for smaller, aliphatic, or halogenated β -hydroxy esters where tight shape recognition is required[2][4].

  • Chiralcel OJ-H (Cellulose benzoate): Features a cellulose tris(4-methylbenzoate) selector. Lacking the NH hydrogen bond donor found in carbamates, this column relies heavily on ester-ester dipole interactions and steric fit. It is highly effective for specific α -hydroxy esters that fail to resolve on carbamate phases[3].

Table 1: Structural Comparison of Chiral Columns
Chiral ColumnPolymer BackboneChiral SelectorOptimal Substrate ProfileTypical Mobile Phase (NP)
Chiralpak AD-H AmyloseTris(3,5-dimethylphenylcarbamate)Aryl-substituted β -hydroxy estersHexane / IPA (95:5)
Chiralcel OD-H CelluloseTris(3,5-dimethylphenylcarbamate)Aliphatic & halogenated β -hydroxy estersHexane / IPA (90:10)
Chiralcel OJ-H CelluloseTris(4-methylbenzoate) α -hydroxy esters requiring dipole interactionsHexane / EtOH (90:10)
Chiralpak AS-H AmyloseTris[(S)- α -methylbenzylcarbamate]Sterically hindered hydroxy estersHexane / IPA (98:2)
Table 2: Quantitative Experimental Data for Specific Hydroxy Esters

To objectively demonstrate column performance, the following table summarizes quantitative chromatographic data for the enantiomeric separation of specific β -hydroxy esters derived from recent literature[2][4].

Analyte (Hydroxy Ester)Chiral ColumnMobile Phase (v/v)Flow RateEnantiomeric Excess ( ee )Ref
Ethyl-3-hydroxy-3-mesitylpropanoateChiralcel OD-HHexane/IPA (95:5)1.0 mL/min96%[4]
(S)-Ethyl-3-(4-chlorophenyl)-3-hydroxypropanoateChiralpak AD-HHexane/IPA (95:5)1.0 mL/min84%[4]
(R)-Ethyl-3-hydroxy-3-phenylbutanoateChiralcel OD-HHexane/IPA (95:5)1.0 mL/min87%[4]
Ethyl 4-chloro-3-hydroxybutanoateChiralcel OD-HHexane/IPA (Optimized)1.0 mL/min>90% (typical)[2]

Experimental Protocol: Enantiomeric Separation of β -Hydroxy Esters

This self-validating protocol is designed to ensure reproducible baseline separation (Resolution, Rs​≥1.5 ) for accurate ee determination.

Step 1: Sample Preparation

  • Procedure: Dissolve the racemic standard and the enantioenriched hydroxy ester in the exact mobile phase (e.g., Hexane/Isopropanol 95:5 v/v) to a concentration of 1.0 mg/mL. Filter through a 0.22 μ m PTFE syringe filter[2].

  • Causality: Matrix matching the sample solvent to the mobile phase prevents refractive index disturbances and peak distortion (fronting/tailing) at the solvent front. PTFE filters ensure no particulate matter fouls the micro-frits of the chiral column.

Step 2: System and Column Equilibration

  • Procedure: Install the selected chiral column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 μ m). Flush the system with the normal-phase mobile phase at 1.0 mL/min for at least 45 minutes before the first injection. Maintain the column compartment at a constant 25 °C.

  • Causality: Polysaccharide phases are highly sensitive to thermal and solvent gradients. Extensive equilibration ensures the polymer chains swell uniformly, locking the chiral cavities into a stable conformation for reproducible retention times ( tR​ ).

Step 3: Method Screening and Optimization

  • Procedure: Inject 10 μ L of the racemic standard. Monitor the UV absorbance (210 nm for aliphatic esters; 254 nm for aryl-esters). Calculate the resolution: Rs​=2(tR2​−tR1​)/(W1​+W2​) .

  • Optimization Logic: If Rs​<1.5 , decrease the polar modifier (Isopropanol) concentration by 2-5%.

  • Causality: Decreasing the polar modifier reduces competition for hydrogen bonding sites on the CSP. This increases the retention factor ( k′ ) and allows the subtle energy differences in the transient diastereomeric complexes to translate into greater physical separation ( α ).

Step 4: Quantification

  • Procedure: Inject the enantioenriched sample under the optimized conditions.

  • Calculation: Calculate the enantiomeric excess using the integrated peak areas:

    ee(%)=Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​×100

Workflow Visualization

Workflow A Racemic Hydroxy Ester Sample Preparation B Primary CSP Screening (e.g., AD-H vs. OD-H) A->B C Evaluate Chromatogram (Retention & Selectivity) B->C D Resolution Rs ≥ 1.5? (Baseline Separation) C->D E Method Optimization Adjust Hexane:IPA Ratio D->E  No F Quantitative Analysis Calculate ee% D->F  Yes E->C  Re-evaluate

Workflow for chiral HPLC method development and optimization of hydroxy esters.

Sources

Validation

A Researcher's Guide: The Ascendancy of Enzymatic Synthesis for Chiral Alcohols

In the landscape of pharmaceutical development and fine chemical manufacturing, the synthesis of enantiomerically pure chiral alcohols is a critical endeavor. The therapeutic efficacy and safety of many drugs are intrins...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and fine chemical manufacturing, the synthesis of enantiomerically pure chiral alcohols is a critical endeavor. The therapeutic efficacy and safety of many drugs are intrinsically linked to their stereochemistry.[1][2] For decades, classical chemical synthesis has been the workhorse for producing these vital compounds. However, a paradigm shift is underway, with enzymatic synthesis emerging as a powerful and often superior alternative.[3][4] This guide provides an in-depth comparison of enzymatic and chemical synthesis routes for chiral alcohols, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their selection of the most effective and sustainable synthetic strategies.

I. The Core Distinction: Selectivity and Reaction Environment

The fundamental advantages of enzymatic synthesis over traditional chemical methods are rooted in the inherent properties of enzymes as catalysts.[4] Enzymes, as natural catalysts, operate with remarkable specificity under mild conditions, a stark contrast to the often harsh and less selective nature of chemical catalysts.[5][6]

Enzymatic Synthesis: A Symphony of Specificity

Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are chiral molecules themselves.[7][8] This intrinsic chirality allows them to differentiate between the two enantiotopic faces of a prochiral ketone, leading to the formation of a single enantiomer of the corresponding alcohol with exceptional precision.[5][9] This high degree of stereoselectivity often results in products with an enantiomeric excess (ee) exceeding 99%.[5]

Furthermore, enzymatic reactions are typically conducted in aqueous media at or near ambient temperature and atmospheric pressure.[5][10] These mild conditions prevent undesirable side reactions such as isomerization, racemization, and epimerization, which can plague chemical syntheses conducted at elevated temperatures or in the presence of strong acids or bases.[10]

Chemical Synthesis: A Battle for Control

In contrast, chemical methods for chiral alcohol synthesis often rely on chiral metal complexes or organocatalysts to achieve stereoselectivity.[2][11] While significant advancements have been made, such as the Noyori asymmetric hydrogenation, achieving the same level of enantioselectivity as enzymes can be challenging and may require extensive optimization of catalysts, ligands, and reaction conditions.[12][13]

Moreover, chemical reductions frequently employ reactive and often hazardous reagents like metal hydrides, and are conducted in organic solvents.[14][15] These conditions not only pose safety and environmental concerns but can also lead to a broader range of byproducts, complicating purification and reducing overall yield.

II. A Comparative Look at Performance: Data-Driven Insights

To illustrate the practical differences between these two approaches, let's consider the asymmetric reduction of a model prochiral ketone, acetophenone, to (S)-1-phenylethanol.

Parameter Enzymatic Synthesis (Ketoreductase) Chemical Synthesis (Noyori Hydrogenation)
Catalyst Ketoreductase (e.g., from Candida magnoliae)[16]Ru-BINAP complex[12]
Enantiomeric Excess (ee) >99%[16][17]Typically 90-99%[13]
Yield Often >95%[18]Variable, often 80-95%[13]
Reaction Temperature 25-40°C[19]25-100°C[20]
Reaction Pressure Atmospheric[10]1-100 atm H₂[20]
Solvent Aqueous buffer, often with a co-solvent[21]Organic solvents (e.g., methanol, ethanol)[20]
Byproducts Minimal, biodegradable[22]Potential for metal contamination, organic waste[18]

This data highlights the superior enantioselectivity and milder reaction conditions characteristic of enzymatic synthesis. While chemical methods like the Noyori hydrogenation are powerful tools, they often require more stringent conditions to achieve comparable results.

III. The Green Chemistry Imperative: Environmental and Economic Considerations

The principles of green chemistry are increasingly influencing the design of synthetic processes.[22][23] In this context, enzymatic synthesis presents a compellingly sustainable alternative to many traditional chemical routes.

The Environmental Edge of Biocatalysis

Enzymatic reactions are inherently more environmentally friendly.[22][24] Key advantages include:

  • Reduced Energy Consumption: Operating under mild conditions significantly lowers energy demands compared to chemical processes that often require heating or high pressure.[6][25]

  • Biodegradable Catalysts: Enzymes are proteins that readily biodegrade, avoiding the environmental persistence and potential toxicity of heavy metal catalysts.[22][26]

  • Aqueous Reaction Media: The use of water as a solvent reduces reliance on volatile and often flammable organic solvents.[1][23]

  • Waste Minimization: The high selectivity of enzymes leads to fewer byproducts, simplifying downstream processing and reducing waste generation.[25][27]

Economic Viability: A Long-Term Perspective

While the initial cost of enzymes can be higher than some chemical catalysts, a holistic cost analysis often favors biocatalysis.[6][27] Factors contributing to the cost-effectiveness of enzymatic processes include:

  • Reduced Operational Costs: Lower energy consumption and simplified waste disposal translate to significant savings.[6]

  • Increased Process Efficiency: High yields and selectivity can lead to a more efficient overall process with fewer purification steps.[25]

  • Enzyme Reusability: Immobilization techniques allow for the recovery and reuse of enzymes over multiple reaction cycles, further reducing catalyst cost.[10][28]

  • Advances in Enzyme Engineering: Protein engineering and directed evolution are continuously improving the stability, activity, and substrate scope of enzymes, making them more robust and cost-effective for industrial applications.[9][29]

IV. Experimental Workflows: A Practical Guide

To provide a tangible understanding of these synthetic approaches, detailed experimental protocols for the asymmetric reduction of a ketone are outlined below.

This protocol describes a typical lab-scale enzymatic reduction using a ketoreductase and a cofactor regeneration system.

Enzymatic_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Buffer B Add Ketone Substrate A->B C Add Cofactor (NADH/NADPH) B->C D Add Regeneration System (e.g., GDH/Glucose) C->D E Add Ketoreductase (KRED) D->E F Incubate at 25-40°C with stirring E->F G Monitor progress (TLC/HPLC) F->G H Extract with Organic Solvent G->H I Dry Organic Layer H->I J Purify (e.g., Column Chromatography) I->J K Analyze Product (ee, yield) J->K

Caption: General workflow for enzymatic ketone reduction.

Step-by-Step Protocol:

  • Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).[30]

  • Add the prochiral ketone substrate (e.g., 10-200 mM). For poorly water-soluble ketones, a biphasic system with a biocompatible organic solvent like hexane may be used.[21]

  • Add the nicotinamide cofactor (e.g., NAD⁺/NADP⁺) and the components of the cofactor regeneration system. A common system is glucose and glucose dehydrogenase (GDH), which recycles the oxidized cofactor back to its reduced form (NADH/NADPH).[8]

  • Initiate the reaction by adding the ketoreductase (KRED) enzyme, either as a purified protein or as a whole-cell biocatalyst.[8]

  • Reaction: Stir the mixture at a controlled temperature (typically 25-40°C) for 24-48 hours.[19]

  • Monitor the reaction progress by periodically taking samples and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

  • Analysis: Determine the yield and enantiomeric excess of the chiral alcohol product using appropriate analytical techniques (e.g., chiral HPLC or GC).[18]

This protocol outlines a typical procedure for the asymmetric hydrogenation of a ketone using a ruthenium-BINAP catalyst.

Chemical_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Autoclave with Ketone B Add Solvent (e.g., Methanol) A->B C Add Ru-BINAP Catalyst B->C D Pressurize with H₂ C->D E Heat and Stir D->E F Monitor H₂ uptake and reaction progress E->F G Cool and Depressurize F->G H Remove Catalyst (Filtration) G->H I Concentrate Solvent H->I J Purify (e.g., Column Chromatography) I->J K Analyze Product (ee, yield) J->K

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Comparative

inter-laboratory validation of (R)-3-hydroxy-2-methylpropanoate analysis

A Comprehensive Comparison Guide: Inter-Laboratory Validation of (R)-3-Hydroxy-2-Methylpropanoate Analysis Executive Summary (R)-3-hydroxy-2-methylpropanoate—commonly referred to in clinical metabolomics as (R)-3-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: Inter-Laboratory Validation of (R)-3-Hydroxy-2-Methylpropanoate Analysis

Executive Summary

(R)-3-hydroxy-2-methylpropanoate—commonly referred to in clinical metabolomics as (R)-3-hydroxyisobutyrate (3-HIB) or the Roche ester in synthetic chemistry—is a critical catabolic intermediate of the branched-chain amino acid (BCAA) valine. Recently, 3-HIB has emerged as a highly significant biomarker for endothelial fatty acid transport, obesity, and incident Type 2 Diabetes[1][2]. However, quantifying the (R)-enantiomer across different laboratories presents severe analytical challenges due to the presence of isobaric structural isomers and the stereospecific limitations of traditional enzymatic assays.

This guide objectively compares the leading analytical platforms for (R)-3-HIB quantification and provides a self-validating, inter-laboratory LC-MS/MS protocol designed to ensure strict reproducibility and scientific integrity.

The Mechanistic Imperative: Why Stereochemistry Dictates the Analytical Approach

To accurately quantify (R)-3-HIB, researchers must overcome two fundamental mechanistic hurdles: isobaric interference and chiral blindness .

Biological matrices are rich in structural isomers of 3-HIB, specifically 2-hydroxybutyrate and 3-hydroxybutyrate. Because these compounds share the exact molecular formula (C₄H₈O₃) and mass (104.047 Da), they produce identical Multiple Reaction Monitoring (MRM) transitions in mass spectrometry[3]. Without baseline chromatographic resolution, the signal for 3-HIB will be artificially inflated by these co-eluting isomers.

Furthermore, mammalian valine catabolism generates specific stereoisomers. While traditional high-throughput enzymatic assays utilize 3-hydroxyisobutyrate dehydrogenase (HIBADH), this enzyme exhibits strict stereospecificity for the (S)-enantiomer and is completely blind to (R)-3-hydroxy-2-methylpropanoate[4][5]. Consequently, laboratories relying on spectrophotometric enzymatic kits cannot directly detect or validate the (R)-enantiomer, necessitating the use of advanced chromatographic techniques.

Pathway Val L-Valine KIV α-Ketoisovalerate Val->KIV BCAT MethCoA Methacrylyl-CoA KIV->MethCoA Multi-step HIB (R)/(S)-3-Hydroxy-2- methylpropanoate MethCoA->HIB HIBCH MMS Methylmalonate Semialdehyde HIB->MMS HIBADH (S-specific) Endo Endothelial Fatty Acid Uptake & Insulin Resistance HIB->Endo Paracrine Signaling

Fig 1. Valine catabolism pathway and 3-hydroxy-2-methylpropanoate (3-HIB) signaling.

Platform Comparison: Navigating Isobaric and Chiral Interferences

When transferring analytical methods between laboratories, the choice of platform dictates the robustness of the validation. Below is an objective comparison of the three primary methodologies used for 3-HIB analysis.

Table 1: Quantitative Comparison of Analytical Platforms

Analytical FeatureMultiplexed LC-MS/MSGC-MSEnzymatic Assay (Spectrophotometric)
Target Analyte Total or Chiral 3-HIBTotal or Chiral 3-HIB(S)-3-HIB Only
Isomer Resolution Excellent (Requires low temp)ExcellentN/A (Highly Specific)
Enantiomer Resolution Yes (via Chiral Deriv. or CSP)Yes (via Chiral GC Column)No (Blind to R-enantiomer)
Throughput High (< 8 min/sample)Low (30-45 min/sample)High (96-well plate format)
Inter-Lab Precision CV < 10%CV < 15%CV < 5%
Primary Limitation Matrix suppression (needs SIL-IS)Extensive derivatizationCannot quantify (R)-3-HIB

Verdict: For the specific inter-laboratory validation of (R)-3-hydroxy-2-methylpropanoate , LC-MS/MS paired with chiral derivatization is the gold standard. It provides the necessary throughput for clinical cohorts while bypassing the stereospecific limitations of HIBADH-based assays[3][4].

Self-Validating Experimental Protocol: Chiral LC-MS/MS Workflow

To ensure that data is reproducible across different laboratories, the protocol must be a self-validating system. This is achieved by introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, which mathematically normalizes all downstream volumetric losses and electrospray ionization (ESI) matrix effects[6].

Step-by-Step Methodology

Phase 1: Sample Preparation & Matrix Normalization

  • Aliquoting & SIL-IS Addition: Transfer 50 µL of plasma/serum to a 96-well plate. Immediately spike with 10 µL of ¹³C₄-labeled 3-HIB (SIL-IS).

    • Causality: Adding the SIL-IS before any extraction ensures that the ratio of endogenous (R)-3-HIB to SIL-IS remains constant, correcting for any subsequent matrix suppression in the MS source.

  • Protein Precipitation: Add 150 µL of cold methanol (–20°C). Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes.

    • Causality: Cold methanol efficiently precipitates proteins to prevent column clogging, while the sub-zero temperature halts residual endogenous racemase activity that could artificially alter the (R)/(S) ratio ex vivo.

Phase 2: Chiral Derivatization 3. Diastereomer Formation: Transfer the supernatant to a clean plate and evaporate to dryness under a gentle stream of N₂. Reconstitute the residue in 50 µL of diacetyl-L-tartaric anhydride (DATAN) dissolved in dichloromethane/acetic acid. Incubate at 75°C for 30 minutes.

  • Causality: Standard C18 columns cannot separate enantiomers. DATAN reacts with the hydroxyl group of 3-HIB to form distinct diastereomers, translating chiral differences into physicochemical differences that can be resolved on standard achiral stationary phases.

Phase 3: Chromatographic Separation & Detection 4. Low-Temperature LC: Inject 5 µL onto a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Critically, maintain the column compartment strictly at 10°C to 15°C.

  • Causality: Lowering the column temperature decreases longitudinal diffusion and increases interaction time with the stationary phase. This is an absolute requirement to baseline-resolve 3-HIB from its isobaric interferences (2-hydroxybutyrate and 3-hydroxybutyrate)[3].

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in negative ESI Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the derivatized (R)-3-HIB.

Workflow cluster_prep Phase 1: Sample Preparation cluster_lcms Phase 2: LC-MS/MS cluster_val Phase 3: Inter-Lab Validation N1 Aliquoting & SIL-IS Spike (Controls Matrix Effects) N2 Protein Precipitation (Cold Methanol) N1->N2 N3 Chiral Derivatization (Resolves R/S Enantiomers) N2->N3 N4 Chromatography (C18, Low Temp) N3->N4 N5 ESI-MS/MS Detection (MRM Mode) N4->N5 N6 Data Processing (Peak Integration) N5->N6 N7 Statistical Analysis (ICH M10 Guidelines) N6->N7

Fig 2. Self-validating LC-MS/MS workflow for inter-laboratory analysis of enantiomers.

Inter-Laboratory Validation Metrics

To declare the method validated across multiple laboratories, the resulting data must adhere to the stringent criteria outlined by the ICH M10 guidelines for bioanalytical method validation.

Table 2: Required Validation Metrics for (R)-3-HIB

Validation ParameterAcceptance CriteriaRationale for (R)-3-HIB Analysis
Intra-run Precision CV ≤ 15% (≤ 20% at LLOQ)Ensures repeatability of the chiral derivatization step within a single batch.
Inter-run Precision CV ≤ 15% (≤ 20% at LLOQ)Ensures reproducibility across different days, instruments, and laboratory operators.
Accuracy (Trueness) ± 15% of nominal concentrationValidates that isobaric interferences (like 2-HB) are fully resolved and not inflating the signal.
Matrix Effect IS-normalized MF CV ≤ 15%Confirms that the ¹³C₄-SIL-IS is adequately correcting for varying degrees of ion suppression across different patient samples[6].

References

  • Title: Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate Source: Analytical Biochemistry (PubMed - NIH) URL: [Link]

  • Title: 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism Source: Diabetes (PubMed - NIH) URL: [Link]

  • Title: Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics Source: Clinica Chimica Acta (PMC - NIH) URL: [Link]

  • Title: Quantifying Precision Loss in Targeted Metabolomics Based on Mass Spectrometry and Nonmatching Internal Standards Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Validation

A Senior Scientist's Guide to Assessing the Accuracy and Precision of Enantiomeric Excess (ee) Determination Methods

Introduction: The Imperative of Stereochemical Purity In the realms of pharmaceutical development, asymmetric synthesis, and materials science, the stereochemical composition of a molecule is not a trivial detail—it is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stereochemical Purity

In the realms of pharmaceutical development, asymmetric synthesis, and materials science, the stereochemical composition of a molecule is not a trivial detail—it is a critical quality attribute that dictates biological activity, safety, and material properties.[1][2] For chiral compounds, which exist as non-superimposable mirror-image isomers known as enantiomers, one form may be a potent therapeutic while the other is inactive or, in the worst case, toxic.[1] The thalidomide tragedy remains a stark reminder of this principle. Consequently, the accurate and precise determination of enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture, is a cornerstone of modern chemical and pharmaceutical analysis.[2]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the characterization of individual enantiomers, requiring stereospecific assays to understand their distinct pharmacokinetic and pharmacological profiles.[3][4][5] This guide provides an in-depth, objective comparison of the principal analytical methods for determining enantiomeric excess. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, describe self-validating protocols, and provide the experimental data necessary for researchers, scientists, and drug development professionals to select the most suitable technique for their specific analytical challenge.

The primary methodologies can be broadly categorized into chromatographic, spectroscopic, and electrophoretic techniques, each with a unique set of advantages and limitations regarding accuracy, precision, sensitivity, and throughput.

I. The Gold Standard: Chiral Chromatography Methods

Chromatographic techniques are the most widely used and validated methods for ee determination, providing physical separation of enantiomers, which allows for their direct quantification.[6] The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) is dictated primarily by the analyte's properties and the desired analytical throughput.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most robust and versatile technique for ee determination, applicable to a vast range of compounds.[6][]

Principle of Separation

The foundational principle of chiral HPLC is the differential interaction between the enantiomers of the analyte and a Chiral Stationary Phase (CSP) packed within the column.[1][8][9] This transient diastereomeric interaction causes one enantiomer to be retained longer than the other, resulting in different retention times and, thus, separation.

  • Causality in Method Development : The choice of CSP is the most critical decision. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally popular due to their broad applicability and ability to resolve a wide variety of racemates.[8] The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol in normal-phase mode, is optimized to achieve baseline separation (Resolution, Rs ≥ 1.5), which is critical for accurate quantification.[8][10] While method development can be iterative and time-consuming, it results in highly reliable and reproducible assays.[11]

An alternative, indirect approach involves pre-column derivatization of the enantiomeric mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA). This reaction converts the enantiomers into diastereomers, which, unlike enantiomers, have different physical properties and can be readily separated on a standard, less expensive achiral HPLC column.[2][12]

Experimental Protocol: Chiral HPLC for ee Determination

This protocol outlines a typical workflow for analyzing a chiral compound.

  • Sample Preparation : Accurately weigh and dissolve the racemic or enantioenriched sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Ensure the concentration is within the linear range of the detector. Filter the solution through a 0.45 µm syringe filter.[13]

  • System & Conditions :

    • HPLC System : A standard HPLC system with a UV detector is typically sufficient.[13]

    • Column : Select an appropriate CSP (e.g., a polysaccharide-based column).

    • Mobile Phase : Begin with a standard mobile phase (e.g., 90:10 n-Hexane:Isopropanol) and adjust the ratio to optimize resolution.

    • Flow Rate : Typically 1.0 mL/min.

    • Detection : Set the UV detector to a wavelength where the analyte has maximum absorbance.

  • System Suitability : Before analyzing samples, inject a racemic standard (50:50 mixture) to verify system performance. The critical parameters are:

    • Resolution (Rs) : Must be ≥ 1.5 for baseline separation, ensuring independent peak integration.

    • Injector Precision : Multiple injections should yield a relative standard deviation (RSD) of <2% for peak areas.

    • Sensitivity : The system must be able to detect the minor enantiomer at the required limit of quantitation (LOQ).[14]

  • Analysis : Inject the prepared sample.

  • Data Processing & Calculation :

    • Integrate the peak areas of the two enantiomer peaks. It is crucial to set integration parameters correctly, as improper settings can lead to errors greater than 10%, whereas optimized parameters can achieve accuracy below 1%.[15]

    • Calculate the enantiomeric excess using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve & Filter Sample analyze_sample Inject Product Sample prep_sample->analyze_sample Run Analysis prep_racemic Prepare Racemic Standard sys_suit System Suitability Test (Inject Racemic Standard) prep_racemic->sys_suit Validate System sys_suit->analyze_sample If Rs ≥ 1.5 integrate Integrate Peak Areas analyze_sample->integrate calculate Calculate % ee integrate->calculate

Chiral HPLC workflow for ee determination.
B. Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the enantioselective analysis of volatile and thermally stable compounds.[8][12]

Principle of Separation

Similar to HPLC, chiral GC relies on the differential interaction of enantiomers with a CSP. In GC, this phase is coated on the inner wall of a long, narrow fused silica capillary column. Cyclodextrin derivatives are the most common and effective CSPs for GC.[8] For analytes with poor volatility or peak shape (e.g., alcohols, amines), derivatization with an achiral reagent is often employed to increase volatility and improve separation.[12]

  • Expertise & Experience : Chiral GC is the method of choice for small, volatile molecules where HPLC may provide insufficient resolution or retention. The high efficiency of capillary columns often leads to excellent separations and faster analysis times compared to HPLC.[12] A Flame Ionization Detector (FID) is commonly used for its universal response to organic compounds, while a Mass Spectrometer (MS) can be used for definitive peak identification.[8]

Experimental Protocol: Chiral GC for ee Determination
  • Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) at an appropriate concentration. If derivatization is needed, perform the reaction and then dilute the mixture.

  • System & Conditions :

    • GC System : A gas chromatograph with a split/splitless injector and an FID or MS detector.

    • Column : A fused silica capillary column coated with a cyclodextrin-based CSP (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Temperatures : Set the injector and detector temperatures high enough to ensure volatilization without degradation (e.g., 250°C).

    • Oven Program : Develop a temperature gradient (e.g., start at 50°C, ramp at 5°C/min to 180°C) to achieve separation.

  • Analysis & Calculation : Inject the sample and acquire the chromatogram. Calculate the % ee from the integrated peak areas as described for HPLC.

C. Chiral Supercritical Fluid Chromatography (SFC)

SFC is a modern hybrid technique that combines advantages of both liquid and gas chromatography. It is particularly valued for its high speed and reduced environmental impact.

Principle of Separation

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[] This mobile phase has low viscosity and high diffusivity, allowing for very fast separations on the same types of chiral stationary phases used in HPLC.

  • Expertise & Experience : The primary driver for adopting SFC is speed, making it ideal for high-throughput screening in drug discovery.[16] Analysis times can be 3 to 10 times faster than with HPLC. For example, the four stereoisomers of metolachlor were resolved in 10 minutes by SFC, compared to over 30 minutes by normal-phase HPLC.[17][18] Furthermore, replacing flammable and toxic organic solvents like hexane with CO2 makes SFC a "greener" alternative.[17][18] Precision is excellent, with reported RSDs for retention time below 0.2% and for peak area around 1%.[17][18]

II. Rapid and Non-Destructive: Spectroscopic Methods

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer a fundamentally different approach that avoids physical separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Enantiomers are isochronous and thus indistinguishable in a standard NMR spectrum because they have identical physical properties in an achiral environment. The key to NMR-based ee determination is to create a diastereomeric environment directly in the NMR tube, which makes the enantiomers chemically non-equivalent and thus distinguishable.[2] This is achieved via two main strategies.

Principle of Differentiation
  • Chiral Derivatizing Agents (CDAs) : The analyte is covalently reacted with an enantiomerically pure CDA to form a mixture of diastereomers.[2][19] These diastereomers have distinct NMR spectra, allowing for quantification by integrating the signals of a specific, well-resolved proton or other nucleus (e.g., ¹⁹F, ³¹P).[2][20] The classic example is Mosher's acid (MTPA), which is used to determine the ee of alcohols and amines.[2][21]

  • Chiral Solvating Agents (CSAs) : The analyte is mixed with a CSA, which forms transient, non-covalent diastereomeric complexes through interactions like hydrogen bonding or π-stacking.[1][22][23] This association is rapid on the NMR timescale and results in the splitting of analyte signals into two sets, one for each enantiomer, whose integration ratio reveals the ee.[23]

  • Trustworthiness & Causality : NMR is valued for its speed (5-15 minutes per sample), non-destructive nature (the sample can be recovered), and minimal sample preparation.[13] This makes it exceptionally well-suited for reaction monitoring. However, its sensitivity is generally lower than chromatographic methods.[13][24] When using CDAs, it is critical to ensure the derivatization reaction goes to completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate ee measurement. Using a slight excess of the CDA can mitigate this.[19]

Experimental Protocol: ee Determination by NMR using a CDA (Mosher's Ester Formation)
  • Reagent Preparation : Ensure the chiral alcohol analyte is dry and pure. Use enantiomerically pure (R)- or (S)-Mosher's acid chloride.

  • Derivatization : In a dry vial, dissolve the chiral alcohol (1 equivalent) in a dry, aprotic solvent (e.g., pyridine or CH₂Cl₂ with a catalytic amount of DMAP). Add Mosher's acid chloride (1.1 equivalents). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup : Quench the reaction and perform a standard aqueous workup to isolate the crude Mosher's ester diastereomers.

  • NMR Analysis :

    • Dissolve the resulting ester mixture in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

    • Identify a well-resolved signal for each diastereomer (e.g., a methoxy signal in ¹H NMR or the CF₃ signal in ¹⁹F NMR).

    • Carefully integrate the two distinct signals.

  • Calculation : Calculate the ee from the integration values: % ee = (|Integration₁ - Integration₂| / (Integration₁ + Integration₂)) * 100

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing analyte Enantiomeric Mixture (e.g., R/S-Alcohol) mix Mix in NMR Tube (CSA) or React & Purify (CDA) analyte->mix reagent Chiral Agent (CDA or CSA) reagent->mix acquire Acquire Spectrum (¹H, ¹⁹F, etc.) mix->acquire Forms Diastereomeric Environment identify Identify Diastereotopic Signals acquire->identify integrate Integrate Signals identify->integrate calculate Calculate % ee integrate->calculate

NMR workflow for ee determination.

III. High-Efficiency, Low-Volume: Other Key Methods

A. Chiral Capillary Electrophoresis (CE)

CE is a highly efficient separation technique that requires minimal sample and solvent, making it a "green" analytical method.[25][26]

  • Principle : Separation occurs in a narrow capillary filled with a background electrolyte (BGE).[27] To resolve enantiomers, a chiral selector (e.g., cyclodextrins) is added to the BGE.[25][28] Under an applied electric field, the enantiomers form transient diastereomeric complexes with the selector, which alters their effective charge-to-size ratio and causes them to migrate at different velocities.[1][28]

  • Performance : CE offers extremely high sensitivity, requiring only nanoliter to microliter sample volumes.[1] Its separation efficiency often surpasses that of HPLC. It is particularly well-suited for the analysis of polar and charged molecules, including many drug substances and biomolecules.[28]

B. Optical Rotation (Polarimetry)

Historically, polarimetry was the primary method for assessing enantiomeric purity. It measures the degree to which a chiral sample rotates plane-polarized light.[10]

  • Trustworthiness : This method is now considered unreliable and generally unsuitable for accurate ee determination. [29][30] Its utility is severely limited for several reasons:

    • The specific rotation of the pure enantiomer may not be accurately known.[29][30]

    • The measurement is highly sensitive to trace amounts of optically active impurities, which can lead to significant errors.[29][30]

    • For some compounds, the relationship between optical rotation and enantiomeric excess is non-linear.[30] At best, polarimetry should only be used to obtain a rough estimate of ee or to confirm the identity of a known, highly pure enantiomer.[30][31]

IV. Comparative Analysis and Method Selection

The choice of the optimal method for ee determination is a balance of multiple factors, including the properties of the analyte, the required accuracy and sensitivity, sample throughput needs, and available instrumentation.[1][24]

Performance Data Summary
FeatureChiral HPLCChiral GCChiral SFCNMR SpectroscopyChiral CEPolarimetry
Principle Differential partitioning on a CSP.[1]Differential partitioning on a CSP in gas phase.[12]Fast separation using supercritical CO₂.[]Formation of diastereomeric species with a chiral agent.[1]Differential migration in an electric field.[1]Rotation of plane-polarized light.[10]
Accuracy Excellent (<1% error achievable).[13][15]Excellent.Excellent.Good (absolute errors within 2.0%).[13]Excellent.Poor; Unreliable for quantification.[30]
Precision (RSD) Excellent (<2%).[14]Excellent.Excellent (~1% for area).[17][18]Good.Excellent.Poor.
Sensitivity High (µg/mL to ng/mL).[1][24]Very High (especially with MS).High.Moderate to Low (mg of sample needed).[1][24]Very High (nl-µl sample).[1]Low.
Analysis Time 15-60 min.10-30 min.[24]2-10 min.[17][18]5-15 min.[13]10-30 min.< 5 min.
Throughput Low to Moderate.[13]Moderate.High.[16]High.[13]Moderate.High.
Sample State Soluble liquid.Volatile, thermally stable.[12]Soluble liquid.Soluble liquid (mg scale).[1]Soluble, often charged.Soluble liquid.
Non-Destructive No.No.No.Yes.[13]Yes (mostly).Yes.
Key Advantage Robust, versatile, "gold standard".[6][24]Excellent for volatile compounds.[12]Very fast, "green".[17][18]Rapid, non-destructive, good for screening.[13][24]High efficiency, minimal sample use.[1][25]Very fast (but inaccurate).
Key Disadvantage Method development can be slow.[11]Limited to volatile/thermostable analytes.Higher initial instrument cost.Lower sensitivity, potential for reaction artifacts (CDA).[1][19]Less common instrumentation.Unreliable, prone to error.[29][30]
Decision-Making Flowchart

This diagram provides a logical path for selecting the appropriate ee determination method based on common experimental constraints and goals.

G node_end node_end start Need to Determine ee volatile Is the analyte volatile & thermally stable? start->volatile high_throughput Is high-throughput screening required? volatile->high_throughput No node_end_gc Chiral GC volatile->node_end_gc Yes non_destructive Is non-destructive analysis required? high_throughput->non_destructive No node_end_sfc Chiral SFC or NMR high_throughput->node_end_sfc Yes (Speed is priority) sample_limited Is sample volume severely limited (<µL)? non_destructive->sample_limited No node_end_nmr NMR with Chiral Agent non_destructive->node_end_nmr Yes validate Need a robust, validated method for QC? sample_limited->validate No node_end_ce Chiral CE sample_limited->node_end_ce Yes node_end_hplc Chiral HPLC validate->node_end_hplc Yes

Decision guide for selecting an ee determination method.

V. Conclusion

The accurate determination of enantiomeric excess is a non-negotiable requirement in modern drug development and chemical synthesis. While a diverse arsenal of analytical techniques is available, their applicability and reliability vary significantly.

Chiral HPLC remains the gold standard for its robustness, versatility, and well-established validation protocols, making it the method of choice for quality control in regulated environments.[6][24] For volatile analytes, Chiral GC offers unparalleled efficiency. The demand for increased speed and sustainability has positioned Chiral SFC as a powerful tool for high-throughput screening.

NMR spectroscopy , through the use of chiral auxiliaries, provides a uniquely rapid, non-destructive, and informative method that is ideal for monitoring the progress of asymmetric reactions in real-time.[13] Finally, Chiral CE excels in situations demanding the highest separation efficiency with minimal sample consumption.[1][26]

Ultimately, the selection of a method is a strategic decision that must align the chemical nature of the analyte with the specific analytical goals of accuracy, precision, speed, and sample economy. Cross-validation between two orthogonal techniques, such as HPLC and NMR, often provides the highest level of confidence in the analytical result.[13]

References

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  • Wang, Y., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances. Available at: [Link]

  • Razzino, C. A., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]

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